4-Bromo-2-chloro-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICTVGEEAEXIN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 4-Bromo-2-chloro-D-phenylalanine?
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-D-phenylalanine, an unnatural amino acid derivative utilized in biochemical research and pharmaceutical development. Its incorporation into peptides and proteins allows for the exploration of enzyme inhibition, receptor binding, and the modification of protein structure and function.
Core Physicochemical Data
The fundamental physicochemical identifiers and properties of 4-Bromo-D-phenylalanine are summarized below. This data is crucial for its application in experimental settings, including dosage calculations, solvent selection, and analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-3-(4-bromophenyl)propanoic acid | [1] |
| CAS Number | 62561-74-4 | [2][3] |
| Molecular Formula | C9H10BrNO2 | [2][3] |
| SMILES Notation | C1=CC(=CC=C1CC(C(=O)O)N)Br | [1] |
| InChI Key | PEMUHKUIQHFMTH-UHFFFAOYSA-N | [1][4] |
| Property | Value | Source |
| Molecular Weight | 244.1 g/mol | [2][5] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 216 - 222 ºC | [2] |
| Purity | ≥ 99.9% (Chiral HPLC) | [2] |
| Storage Conditions | 0-8°C | [2][5] |
Experimental Protocols
The determination of the physicochemical properties of amino acid derivatives like 4-Bromo-D-phenylalanine involves a suite of standard analytical techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following are representative methodologies.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
A small, finely powdered sample of the amino acid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point. A narrow melting range typically signifies high purity.
Chiral Purity by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess of a chiral compound like 4-Bromo-D-phenylalanine.
A solution of the sample is injected into an HPLC system equipped with a chiral stationary phase column. The different enantiomers interact differently with the chiral column, leading to their separation. A detector, typically UV, measures the concentration of each eluting enantiomer, and the relative peak areas are used to calculate the chiral purity.
Role in Peptide Synthesis
4-Bromo-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain to create novel peptides with modified properties. The bromine atom can serve as a handle for further chemical modifications or influence biological activity.
This diagram illustrates the cyclical nature of SPPS, highlighting the step where 4-Bromo-D-phenylalanine, typically with a temporary protecting group like Fmoc, is coupled to the growing peptide chain anchored to a solid resin. Repetitive cycles of deprotection and coupling allow for the assembly of a custom peptide sequence. The final step involves cleaving the completed peptide from the solid support.
References
- 1. 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 62561-74-4 | 4757-9-01 | 4-Bromo-D-phenylalanine | SynQuest Laboratories [synquestlabs.com]
- 4. 4-Bromo-DL-phenylalanine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
Spectroscopic and Synthetic Overview of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide
Introduction
4-Bromo-2-chloro-D-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring makes it a compound of interest for researchers in drug discovery and development. The bromine and chlorine substituents can significantly influence the molecule's steric and electronic properties, offering a scaffold for creating novel peptides with modified conformations, stability, and biological activity. This technical guide provides an overview of the spectroscopic data for closely related compounds, general experimental protocols for characterization, and a plausible synthetic route, addressing the current lack of publicly available data for this specific molecule.
Spectroscopic Data of Related Compounds
The following tables summarize the available spectroscopic data for 4-Bromo-L-phenylalanine and 4-Bromo-DL-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 4-Bromo-L-phenylalanine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.34 | d | 8 | 2 x Ar-H |
| 7.00 | d | 8 | 2 x Ar-H |
| 3.28 - 3.33 | m | α-H | |
| 2.75 | dd | 16, 8 | β-H |
| 2.65 | dd | 16, 8 | β-H |
| Solvent: D₂O + NaOH[1] |
¹³C NMR Data for 4-Bromo-L-phenylalanine
| Chemical Shift (δ) ppm | Assignment |
| 182.13 | C=O |
| 137.39 | Ar-C |
| 131.32 | Ar-C |
| 131.22 | Ar-C |
| 119.73 | Ar-C |
| 57.28 | α-C |
| 40.21 | β-C |
| Solvent: D₂O + NaOH[1] |
Mass Spectrometry (MS)
LC-MS Data for 4-Bromo-L-phenylalanine
| m/z | Intensity (%) | Ion |
| 243.99696 | 9.10 | [M+H]⁺ |
| 226.97055 | 3.60 | |
| 197.99144 | 100 | |
| 184.95988 | 4.00 | |
| 119.07306 | 13.50 |
Infrared (IR) Spectroscopy
A general IR spectrum of a phenylalanine derivative would be expected to show characteristic peaks for the amino acid functional groups. The data for 4-Bromophenylalanine is available and can be used as a reference. Key expected absorptions include:
-
~3000-3300 cm⁻¹: N-H stretching of the amino group.
-
~2500-3000 cm⁻¹: O-H stretching of the carboxylic acid.
-
~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1500-1600 cm⁻¹: N-H bending of the amino group.
-
Aromatic C-H and C=C stretches: Typically observed in the fingerprint region.
-
C-Br and C-Cl stretches: Expected at lower wavenumbers, typically below 800 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data for novel compounds like this compound would follow standard analytical chemistry procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) to determine the mass-to-charge ratio (m/z). High-resolution mass spectrometry is recommended to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Synthetic and Analytical Workflows
The synthesis of this compound would likely start from a commercially available substituted toluene or aniline. A plausible synthetic route and a general analytical workflow for characterization are depicted below.
Caption: Proposed synthetic pathway for this compound.
References
Potential biological activities of 4-Bromo-2-chloro-D-phenylalanine
A comprehensive review of available scientific literature reveals no specific biological activity data for 4-Bromo-2-chloro-D-phenylalanine. Extensive searches of scholarly databases, patent literature, and chemical supplier information did not yield any published studies detailing the pharmacology, mechanism of action, or experimental evaluation of this specific di-halogenated derivative of D-phenylalanine.
While direct information is unavailable for this compound, research on other halogenated phenylalanine analogs provides some context for its potential, albeit speculative, biological relevance. The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly modify its biochemical properties and biological activity.
General Biological Activities of Halogenated Phenylalanine Derivatives
Halogenation of the phenylalanine scaffold has been explored in various research areas, leading to compounds with a range of biological activities. These activities are highly dependent on the nature of the halogen(s), their position on the phenyl ring, and the stereochemistry of the amino acid.
1. Enzyme Inhibition:
Certain halogenated phenylalanine analogs have been investigated as enzyme inhibitors. For example, p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] This inhibition leads to a depletion of serotonin in the brain, making it a valuable tool in neuroscience research to study the roles of this neurotransmitter. While no direct evidence exists, the structural similarity of this compound suggests it could potentially interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.
2. Amino Acid Transporter Selectivity:
The position and nature of halogen substituents on the phenyl ring of phenylalanine can influence its affinity and selectivity for different amino acid transporters. For instance, studies on halogenated L-phenylalanine analogs have shown that the position of the halogen can significantly impact their interaction with the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in cancer cells.[2] This suggests that halogenated phenylalanines could be explored for their potential in targeted drug delivery to tumors.
3. Neuroprotective and Neuromodulatory Effects:
Some halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties. These compounds can modulate excitatory glutamatergic synaptic transmission, which is implicated in various neurological disorders.[3] This raises the possibility that other halogenated phenylalanines could possess similar neuromodulatory activities.
4. Building Blocks for Novel Therapeutics:
Halogenated amino acids, including derivatives of phenylalanine, serve as important building blocks in the synthesis of novel pharmaceutical compounds.[4] The incorporation of halogens can alter the conformational properties, metabolic stability, and binding interactions of peptides and small molecule drugs.
Postulated Signaling Pathway Involvement
Based on the activities of related compounds, one could speculate that if this compound were to exhibit biological activity, it might involve pathways related to amino acid metabolism or neurotransmitter signaling. The following diagram illustrates a hypothetical workflow for investigating such potential activities.
Caption: Hypothetical experimental workflow for characterizing the biological activity of this compound.
Conclusion
References
A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Halogenated derivatives of the essential amino acid phenylalanine have emerged as pivotal tools in chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly influences its physicochemical and biological properties. This alteration can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging. This technical guide provides an in-depth review of the synthesis, applications, and experimental protocols associated with these versatile compounds.
Physicochemical Properties of Halogenated Phenylalanine Derivatives
The introduction of halogens to the phenylalanine scaffold alters key molecular properties such as size, hydrophobicity, and electronic character. These changes are fundamental to the diverse applications of these derivatives.
| Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | Notes |
| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid |
| 4-Fluoro-L-phenylalanine | 183.18[1][2] | -1.9[1][2] | Minimal steric perturbation, alters electronic properties.[3][4] |
| 3-Fluoro-L-phenylalanine | 183.18[5] | -1.9[5] | Isomer with different electronic distribution. |
| 4-Chloro-L-phenylalanine | 199.63[6] | - | Used as an inhibitor of tryptophan hydroxylase.[6] |
| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis.[7] |
| 4-Iodo-L-phenylalanine | 291.09[8] | -0.9[8] | Used in peptide synthesis and for radiolabeling.[9][10] |
Synthesis of Halogenated Phenylalanine Derivatives
A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.
Chemical Synthesis
A common approach for the synthesis of 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[7] For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected using hydrochloric acid.[7]
Experimental Protocol: Synthesis of 4-Bromo-L-phenylalanine [7]
-
Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).
-
Heat the mixture to 95-100°C for 6 hours with stirring.
-
Neutralize the pH with triethylamine.
-
Collect the resulting solid by filtration.
-
Wash the solid with water (40 mL) to obtain the final product.
This method yields 4-Bromo-L-phenylalanine as a white solid with a reported yield of 68.4% and an enantiomeric purity of 99.77% as determined by HPLC.[7]
Fluorinated phenylalanine derivatives can be synthesized through various methods, including Negishi cross-coupling reactions, which involve the coupling of aryl halides with organozinc compounds catalyzed by palladium.[3][4] Another method is the Stille coupling reaction for the synthesis of ortho-substituted derivatives.[3][4]
Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of halogenated phenylalanine derivatives.[11][12][13] For example, isotopically labeled halogenated L-phenylalanine can be synthesized by the addition of ammonia to a halogenated derivative of (E)-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase.[11][12]
Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [11][12]
-
Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.
-
Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.
-
Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.
-
The resulting halogenated phenylpyruvic acid can be obtained by the conversion of the corresponding L-phenylalanine isotopomer in the presence of phenylalanine dehydrogenase.[11][12]
This enzymatic approach provides good yields and high isotopic abundance.[11][12]
Caption: Enzymatic synthesis of halogenated phenylalanine derivatives.
Applications in Drug Discovery and Development
Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.
Enzyme Inhibition
-
p-Chlorophenylalanine (PCPA) : This compound is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[6] This property has led to its experimental use in treating conditions like carcinoid syndrome, although side effects have limited its clinical development.[6]
Caption: Inhibition of serotonin synthesis by PCPA.
Peptide and Protein Engineering
The incorporation of halogenated phenylalanine into peptides and proteins is a powerful strategy to enhance their properties.[14] Fluorinated amino acids, for instance, can increase the metabolic stability of therapeutic proteins and peptide-based vaccines.[3][4] The introduction of iodine, on the other hand, facilitates radiolabeling for imaging studies and can be used in bioconjugation.[9][10]
-
Boc-D-4-Iodophenylalanine and Fmoc-4-iodo-L-phenylalanine : These protected forms of 4-iodophenylalanine are crucial building blocks in solid-phase peptide synthesis.[9][10] The iodine atom serves as a handle for attaching imaging agents or drugs for targeted delivery.[9]
Neuroprotection
Recent studies have shown that halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-l-tyrosine (DBrT), exhibit neuroprotective effects in models of brain ischemia.[15][16] These compounds can attenuate excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate overactivation.[15][16] In a rat model of stroke, DBrT was found to decrease brain infarct volume and improve neurological deficit scores.[15][16]
Analytical Techniques
The analysis of halogenated phenylalanine derivatives often involves standard chromatographic and spectroscopic methods.
Experimental Protocol: HPLC Analysis [17]
-
Sample Preparation : Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After further centrifugation, dry the resulting supernatant.
-
Reconstitution : Reconstitute the residue in a sodium borate buffer.
-
HPLC Analysis : Inject the reconstituted sample into an HPLC system for separation and quantification.
This protocol is a general guideline, and specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.
Future Perspectives
The field of halogenated phenylalanine derivatives continues to expand, with ongoing research into novel synthetic methods, particularly those employing enzymatic and biocatalytic approaches. The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools. The continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential in various scientific and medical applications.
References
- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenclonine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Halogenated Phenylalanine Derivatives, with a Focus on 4-Bromo-2-chloro-phenylalanine
Disclaimer: This technical guide addresses the discovery, history, and scientific details of halogenated phenylalanine derivatives. It is important to note that specific research and historical data for 4-Bromo-2-chloro-D-phenylalanine are scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on available information for closely related compounds, including the L-enantiomer, the DL-racemic mixture, and other relevant halogenated phenylalanine analogues.
Introduction
Unnatural amino acids (UAAs) are pivotal tools in chemical biology, drug discovery, and materials science. Their incorporation into peptides and proteins allows for the modulation of biological activity, enhancement of stability, and introduction of novel functionalities. Among the vast array of UAAs, halogenated phenylalanine derivatives have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered steric bulk, lipophilicity, and electronic character. This guide delves into the scientific landscape of these compounds, with a particular focus on the synthesis and properties of 4-bromo-2-chloro-phenylalanine isomers.
Discovery and Developmental History
-
Biophysical Probes: The heavy atoms (bromine and chlorine) can serve as useful probes in X-ray crystallography for phasing purposes.
-
Pharmacological Modulators: Halogenation can significantly alter the binding affinity and selectivity of peptide-based drugs for their biological targets.
-
Metabolic Stability Enhancers: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of therapeutic peptides.
The L-enantiomer, often protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is commercially available, indicating its use in solid-phase peptide synthesis. The DL-racemic mixture is also available and has been noted as an irreversible inhibitor of tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. This suggests its application in neuroscience research to study the effects of serotonin depletion.
Physicochemical Properties
The introduction of bromine and chlorine atoms onto the phenylalanine scaffold significantly alters its physical and chemical properties compared to the parent amino acid. A summary of available data for relevant compounds is presented below.
| Property | 4-Bromo-L-phenylalanine | 4-Chloro-L-phenylalanine | 4-Chloro-DL-phenylalanine | L-Phenylalanine |
| Molecular Formula | C₉H₁₀BrNO₂[1] | C₉H₁₀ClNO₂[2] | C₉H₁₀ClNO₂[3] | C₉H₁₁NO₂[4] |
| Molecular Weight | 244.08 g/mol [1] | 199.63 g/mol [2] | 199.63 g/mol [3] | 165.19 g/mol [4] |
| Melting Point | Not available | 263 °C (dec.)[5] | ~265°C (decomposition)[6] | Not available |
| Appearance | White or off-white solid[7] | Not available | Powder or crystals or crystalline powder[6] | Odorless white crystalline powder[4] |
| Solubility | Not available | Not available | Soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming.[3] | Not available |
| CAS Number | 24250-84-8[1] | 14173-39-8[5] | 7424-00-2[3] | Not available |
Experimental Protocols
The synthesis of specific enantiomers of halogenated phenylalanine derivatives often requires asymmetric synthesis or chiral resolution techniques. Below are generalized experimental protocols based on published methodologies for similar compounds.
Asymmetric Synthesis of Halogenated Phenylalanine Derivatives
A common strategy for the asymmetric synthesis of unnatural α-amino acids is the alkylation of a chiral glycine enolate equivalent. Phase-transfer catalysis has emerged as a powerful method for this transformation.[8]
General Workflow for Asymmetric Synthesis:
Figure 1: Asymmetric synthesis workflow for halogenated phenylalanines.
Detailed Methodology:
-
Preparation of the Glycine Schiff Base: N-(diphenylmethylene)glycine tert-butyl ester is prepared by the condensation of glycine tert-butyl ester with benzophenone imine.
-
Asymmetric Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is alkylated with the corresponding substituted benzyl bromide (e.g., 4-bromo-2-chlorobenzyl bromide) in a biphasic system (e.g., toluene/water) in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, and a base (e.g., cesium hydroxide). The choice of catalyst dictates the stereochemistry of the product (either D or L).[8]
-
Deprotection: The resulting protected amino acid is deprotected under acidic conditions (e.g., by heating with hydrochloric acid) to yield the final halogenated phenylalanine.
Synthesis of 4-Bromo-L-phenylalanine (Alternative Method)
An alternative approach involves the deacetylation of an acetyl-protected starting material.[7]
-
Reaction Setup: The (S)-acetyl-protected starting material is dissolved in 10% hydrochloric acid.
-
Hydrolysis: The mixture is heated at 95-100°C for 6 hours with stirring.
-
Neutralization and Isolation: The pH is neutralized with triethylamine. The resulting solid product is collected by filtration and washed with water to yield 4-Bromo-L-phenylalanine.[7]
Biological Activity and Signaling Pathways
Halogenated phenylalanine derivatives can interact with various biological systems. A notable example is their interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a particularly important target, as it is overexpressed in many cancer cells and is responsible for the transport of large neutral amino acids. The affinity of phenylalanine analogs for LAT1 and LAT2 can be modulated by the position and nature of the halogen substituent.[9]
Hypothesized Interaction with Amino Acid Transporters:
Figure 2: Cellular uptake via LAT1 and LAT2 transporters.
As previously mentioned, 4-chloro-DL-phenylalanine is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[3]
Inhibition of the Serotonin Synthesis Pathway:
Figure 3: Inhibition of tryptophan hydroxylase by 4-Chloro-DL-phenylalanine.
Conclusion
While specific historical and discovery details for this compound are not prominent in the scientific literature, the broader class of halogenated phenylalanine derivatives represents a significant area of chemical and pharmaceutical research. The available data on related isomers and analogues highlight their importance as tools for peptide modification, drug design, and neurochemical research. The synthetic methodologies are well-established, allowing for the creation of specific enantiomers with tailored properties. The biological activity of these compounds, particularly their interaction with amino acid transporters and enzymes involved in neurotransmitter synthesis, underscores their potential for further investigation and application in the life sciences. Future research may yet uncover more specific roles and a richer history for the D-enantiomer of 4-Bromo-2-chloro-phenylalanine.
References
- 1. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-2-chloro-D-phenylalanine, a halogenated derivative of the amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Given the limited publicly available data for this specific substituted phenylalanine, this guide establishes a framework for its characterization by presenting detailed experimental protocols and analogous data from structurally related compounds.
Core Physicochemical Properties: An Overview
Solubility Profile: Insights from Analogs
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in peer-reviewed literature. However, data from analogous compounds, such as 4-Chloro-DL-phenylalanine and the parent amino acid L-phenylalanine, can offer a predictive baseline.
A datasheet for 4-Chloro-DL-phenylalanine indicates a solubility of 2 mg/mL in Dimethyl Sulfoxide (DMSO) and insolubility in water and ethanol.[3] This suggests that this compound is also likely to exhibit preferential solubility in polar aprotic solvents. The increased halogenation may further enhance its solubility in organic solvents compared to singly halogenated analogs.
For comparative purposes, the solubility of L-phenylalanine in various solvents is presented below. It is anticipated that the solubility of this compound in aqueous and protic solvents will be considerably lower than that of L-phenylalanine due to the hydrophobic nature of the halogen substituents.
Table 1: Solubility of L-Phenylalanine in Various Solvents at 298.15 K
| Solvent | Molal Solubility (mol/kg) |
| Water | 0.179 |
| Methanol | 0.012 |
| Ethanol | 0.005 |
| Dimethyl Sulfoxide (DMSO) | 0.135 |
| Acetonitrile | 0.002 |
| Acetone | 0.001 |
| N,N-Dimethylformamide (DMF) | 0.034 |
Source: Data adapted from scientific literature.[4]
Table 2: Qualitative and Quantitative Solubility of a Halogenated Analog
| Compound | Solvent | Solubility |
| 4-Chloro-DL-phenylalanine | DMSO | 2 mg/mL (10.01 mM) |
| Water | Insoluble | |
| Ethanol | Insoluble |
Source: Data from a supplier datasheet.[3]
Stability Considerations and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is critical for its development and formulation.[5] For this compound, stability should be assessed under various conditions, including temperature, humidity, pH, and light.
Product datasheets for the related compound, 4-Bromo-D-phenylalanine, recommend storage at 0-8°C, suggesting potential thermal lability at room temperature.[6] Halogenated organic compounds can also be susceptible to photolytic degradation and hydrolysis under certain pH conditions.
Research on peptides incorporating halogenated amino acids suggests that halogenation can, in some contexts, enhance proteolytic stability.[2] This could be a beneficial attribute for peptide-based therapeutics incorporating this compound.
Table 3: General Stability Profile of Halogenated Phenylalanine Derivatives
| Condition | Potential Impact |
| Temperature | Likely requires refrigerated storage (0-8°C) to minimize degradation. |
| pH | Susceptibility to hydrolysis at pH extremes should be investigated. |
| Light | Potential for photolytic degradation; storage in light-resistant containers is recommended. |
| Oxidation | The phenyl ring may be susceptible to oxidative degradation. |
Experimental Protocols
To ascertain the precise solubility and stability of this compound, the following established experimental protocols are recommended.
Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental parameter. The shake-flask method is a reliable technique for this determination.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Testing: A Stress-Testing Protocol
Stress testing is crucial to identify potential degradation pathways and intrinsic stability.
References
- 1. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. selleckchem.com [selleckchem.com]
- 4. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]
- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Navigating the Landscape of High-Purity 4-Bromo-2-chloro-D-phenylalanine for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Commercial Landscape and Sourcing Strategies
High-purity 4-Bromo-2-chloro-D-phenylalanine is a specialized chemical not commonly listed in off-the-shelf supplier catalogs. Researchers seeking to procure this compound will likely need to engage with companies offering custom synthesis services. Several chemical suppliers specialize in the synthesis of complex amino acid derivatives and can be contracted to produce this compound to desired purity specifications.
For reference and comparison, several mono-halogenated D-phenylalanine derivatives are commercially available. These compounds can serve as benchmarks for expected purity, analytical characterization, and potential biological activity.
Table 1: Commercial Availability of Related Halogenated D-Phenylalanine Derivatives
| Compound | Supplier(s) | Purity | Analytical Method(s) |
| 4-Bromo-D-phenylalanine | Chem-Impex, SynQuest Labs | ≥99.9% | Chiral HPLC |
| 4-Chloro-D-phenylalanine | Thermo Scientific | 95% | Not specified |
| 4-Bromo-DL-phenylalanine | Thermo Scientific, CymitQuimica | 98+% | HPLC, Titration |
| 4-Chloro-DL-phenylalanine | Thermo Scientific, Sigma-Aldrich | ≥98.0% | HPLC |
Physicochemical and Quality Specifications
While specific data for this compound is not published, the expected specifications can be inferred from its mono-halogenated counterparts. High-purity grades required for pharmaceutical research and peptide synthesis would necessitate rigorous quality control.
Table 2: Inferred Physicochemical and Quality Specifications for High-Purity this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (HPLC) | ≥98% | HPLC |
| Enantiomeric Purity | ≥99% D-isomer | Chiral HPLC |
| Solubility | Soluble in aqueous base | Visual Inspection |
| Residual Solvents | To be specified (e.g., <0.5%) | GC-HS |
| Heavy Metals | To be specified (e.g., <10 ppm) | ICP-MS |
Experimental Protocols
The synthesis and analysis of this compound would involve multi-step chemical synthesis followed by stringent purification and characterization.
Plausible Synthetic Protocol: Asymmetric Synthesis from 4-Bromo-2-chlorobenzaldehyde
A plausible route for the enantioselective synthesis of this compound could start from 4-bromo-2-chlorobenzaldehyde. This method is adapted from established procedures for the synthesis of other unnatural amino acids.
-
Strecker Synthesis: Reaction of 4-bromo-2-chlorobenzaldehyde with ammonia and cyanide to form the corresponding aminonitrile.
-
Chiral Resolution: Enantioselective hydrolysis of the aminonitrile using a chiral acid or enzymatic resolution to isolate the D-enantiomer.
-
Hydrolysis: Acid hydrolysis of the resolved aminonitrile to yield this compound.
-
Purification: The final product would be purified by recrystallization or preparative chromatography to achieve high purity.
Key Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Purpose: To determine the chemical purity of the final compound.
2. Chiral HPLC for Enantiomeric Purity Determination
-
Column: A chiral stationary phase column designed for amino acid enantiomer separation (e.g., based on cyclodextrin or ligand-exchange).
-
Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., copper (II) sulfate solution and methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To confirm the high enantiomeric excess of the D-isomer.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable base.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Purpose: To confirm the chemical structure and identify the positions of the bromine and chlorine substituents on the phenyl ring.
4. Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
Purpose: To verify the molecular weight of this compound.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Quality Control
The following diagram illustrates a typical workflow for the custom synthesis and quality control of high-purity this compound.
Caption: A logical workflow for the synthesis and quality control of the target compound.
Hypothetical Signaling Pathway Application
Halogenated phenylalanines are often incorporated into peptides to modulate their interaction with biological targets. For instance, a peptide containing this compound could be designed as a potent and selective antagonist for a G-protein coupled receptor (GPCR). The halogen atoms could enhance binding affinity through halogen bonding or by altering the peptide's conformation to better fit the receptor's binding pocket.
Caption: Hypothetical antagonistic action of a modified peptide on a GPCR signaling pathway.
In-Depth Technical Guide: Theoretical and Computational Studies on 4-Bromo-2-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-L-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring suggests its potential as a valuable tool in biochemical research and as a building block in drug discovery. The presence of both bromine and chlorine atoms is expected to significantly influence its physicochemical properties, including lipophilicity, electronic distribution, and conformational preferences, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Bromo-2-chloro-L-phenylalanine, alongside a proposed synthetic protocol and a discussion of its potential biological significance based on studies of related halogenated phenylalanine analogs.
Physicochemical Properties
| Property | 4-Bromo-2-chloro-DL-phenylalanine | Fmoc-2-chloro,4-bromo-L-phenylalanine | Reference |
| CAS Number | 444727-07-5 | 1998643-74-5 | [1][2] |
| Molecular Weight | 278.53 g/mol | 500.77 g/mol | [1][2] |
| Molecular Formula | C₉H₉BrClNO₂ | C₂₄H₁₉BrClNO₄ | [1][2] |
| Appearance | Not specified | Off-white powder | [2] |
| Purity | Not specified | ≥ 99.5% (Chiral HPLC) | [2] |
| Storage Conditions | Not specified | 0 - 8 °C | [2] |
Proposed Synthesis
A definitive, published synthetic route specifically for 4-Bromo-2-chloro-L-phenylalanine is not currently available. However, based on established methods for the synthesis of halogenated and other unnatural phenylalanine derivatives, a plausible multi-step synthesis can be proposed.[3][4][5] A common strategy involves the asymmetric alkylation of a protected glycine Schiff base with a substituted benzyl bromide.[4]
Experimental Protocol: Proposed Asymmetric Synthesis
Objective: To synthesize enantiomerically pure 4-Bromo-2-chloro-L-phenylalanine.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
4-Bromo-2-chlorobenzyl bromide (requires synthesis from 4-bromo-2-chlorotoluene)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (phase-transfer catalyst)
-
Toluene
-
50% Aqueous potassium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-Bromo-2-chlorobenzyl bromide: This starting material can be synthesized from 4-bromo-2-chlorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.
-
Asymmetric Phase-Transfer Catalyzed Alkylation:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester and the phase-transfer catalyst in toluene, add 50% aqueous potassium hydroxide.
-
Cool the mixture to 0-5 °C and add a solution of 4-bromo-2-chlorobenzyl bromide in toluene dropwise.
-
Stir the reaction mixture vigorously at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to isolate the protected product.
-
-
Deprotection:
-
Hydrolyze the resulting protected amino acid ester with aqueous hydrochloric acid under reflux.
-
This step will remove both the N-(diphenylmethylene) and the tert-butyl ester protecting groups.
-
-
Purification:
-
Isolate the crude 4-Bromo-2-chloro-L-phenylalanine.
-
Purify the final product by recrystallization or ion-exchange chromatography to achieve high purity.
-
dot
References
- 1. 4-Bromo-2-chloro-DL-phenylalanine | 444727-07-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01096A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the unnatural amino acid (UAA) 4-Bromo-2-chloro-D-phenylalanine in protein engineering. While specific data for this di-halogenated D-amino acid is emerging, this document extrapolates from studies on related halogenated phenylalanines to provide practical guidance and protocols.
Introduction to this compound
This compound is a synthetic amino acid that can be site-specifically incorporated into proteins using genetic code expansion technologies. Its unique properties, including the presence of two different halogen atoms (bromine and chlorine) and its D-chiral configuration, make it a valuable tool for various applications in protein engineering and drug development.
Key Features:
-
Heavy Atoms for Phasing in X-ray Crystallography: The bromine and chlorine atoms provide significant electron density, making this UAA an excellent tool for solving the phase problem in X-ray crystallography.
-
Probing Protein Structure and Function: The bulky and hydrophobic nature of the substituted phenyl ring can be used to probe steric and electronic interactions within a protein's active site or at protein-protein interfaces.
-
Enhanced Protein Stability: Halogen bonds can contribute to the overall stability of a protein structure.
-
Modulator of Biological Activity: As an analog of phenylalanine, it can be used to modify the activity of enzymes or the binding affinity of receptors.[1][2]
-
D-Configuration for Proteolytic Resistance: The incorporation of a D-amino acid can render the peptide backbone at that position resistant to cleavage by common proteases, which is highly desirable for therapeutic proteins and peptides.
Applications in Protein Engineering and Drug Development
The site-specific incorporation of this compound opens up a range of possibilities for protein design and therapeutic development.
-
Structural Biology: The primary application is in X-ray crystallography as a phasing tool. The anomalous scattering from the bromine atom is particularly useful for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments.
-
Enzyme Engineering: By replacing a key phenylalanine residue in an enzyme's active site, it is possible to alter substrate specificity or catalytic activity.[3] The altered electronic properties of the phenyl ring can influence transition state stabilization.
-
Receptor-Ligand Interaction Studies: Incorporating this UAA into a receptor's ligand-binding pocket can provide insights into the binding mode of small molecules or other proteins. This is particularly relevant for G-protein coupled receptors (GPCRs) and other membrane proteins.[4][5]
-
Therapeutic Protein Development: The introduction of a D-amino acid can significantly increase the in vivo half-life of a therapeutic protein or peptide by making it resistant to proteolytic degradation.[1][6] This is a critical consideration in the development of biopharmaceuticals.
-
Probing Protein-Protein Interactions: The UAA can be placed at a protein-protein interface to study the contribution of specific residues to the binding affinity and specificity of the interaction.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained when incorporating halogenated phenylalanine analogs into proteins. Note that specific values for this compound will need to be determined empirically for each target protein.
Table 1: Protein Stability Effects of Halogenated Phenylalanine Analogs
| Unnatural Amino Acid | Protein | Change in Melting Temperature (ΔTm, °C) | Reference |
| 4-Bromo-L-phenylalanine | Villin Headpiece Subdomain | +1.2 | [7] |
| 4-Fluoro-L-phenylalanine | Villin Headpiece Subdomain | +0.6 | [7] |
| 3,4-Dichloro-L-phenylalanine | α2D | +2.8 | [7] |
| This compound | Hypothetical Protein X | To be determined |
Table 2: Kinetic Parameters of an Enzyme with an Incorporated Halogenated Phenylalanine
| Enzyme Variant | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Wild-Type P99 Cephalosporinase | Nitrocefin | 50 | 167 | [3] |
| P99 Cephalosporinase (Phe->4-Bromo-Phe) | Nitrocefin | To be determined | To be determined | |
| P99 Cephalosporinase (Phe->4-Bromo-2-chloro-D-Phe) | Nitrocefin | To be determined | To be determined |
Experimental Protocols
The site-specific incorporation of this compound is typically achieved using the amber stop codon (TAG) suppression methodology in a suitable expression host.
General Workflow for UAA Incorporation
Workflow for site-specific incorporation of this compound.
Protocol for Incorporation in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.
-
This compound (sterile-filtered stock solution).
-
Minimal media (e.g., M9) supplemented with necessary antibiotics, glucose, and amino acids (except phenylalanine).
-
IPTG for induction.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Select colonies on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 500 mL of minimal medium with the overnight culture to an OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques.
-
Verify the incorporation of the UAA by mass spectrometry.
Protocol for Incorporation in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Expression plasmid for the target protein with an in-frame TAG codon.
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (sterile-filtered stock solution).
Procedure:
-
Seed the mammalian cells in a culture dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound.
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvest the cells and lyse them to extract the protein.
-
Purify the target protein using affinity chromatography.
-
Confirm the incorporation of the UAA via mass spectrometry or Western blot analysis with an antibody that recognizes a tag on the protein.
Application Example: Probing a GPCR Ligand Binding Pocket
This diagram illustrates a hypothetical scenario where this compound is incorporated into a GPCR to study its interaction with a novel ligand.
Studying GPCR-ligand interactions using an engineered receptor.
Conclusion
This compound is a powerful tool for protein engineers and drug developers. Its unique combination of properties allows for novel approaches to protein structure determination, functional analysis, and the development of more stable and effective therapeutic proteins. While the protocols provided here are based on established methods for UAA incorporation, optimization will be required for each specific protein of interest. The continued development of genetic code expansion technologies will undoubtedly lead to even broader applications for this and other unnatural amino acids in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemical complementation: A reaction-independent genetic assay for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid offers a valuable tool for creating novel peptides with unique structural and functional properties, beneficial for drug discovery and development.
The presence of halogen atoms on the phenyl ring can introduce specific steric and electronic effects, potentially enhancing binding affinity, metabolic stability, and providing a handle for further chemical modification. This document outlines the necessary materials, equipment, and step-by-step procedures for the successful synthesis of peptides containing this compound.
Physicochemical Properties of Fmoc-4-Bromo-2-chloro-D-phenylalanine
Effective solid-phase peptide synthesis begins with a thorough understanding of the building block's properties. The following table summarizes the key characteristics of the N-α-Fmoc protected this compound.
| Property | Value | Reference |
| Synonyms | Fmoc-D-Phe(4-Br, 2-Cl)-OH | Inferred from similar compounds |
| Molecular Formula | C₂₄H₁₉BrClNO₄ | Chem-Impex[1] |
| Molecular Weight | 500.77 g/mol | Chem-Impex[1] |
| Appearance | Off-white powder | Chem-Impex[1] |
| Purity (Chiral HPLC) | ≥ 99.5% | Chem-Impex[1] |
| Storage Conditions | Store at 0 - 8 °C | Chem-Impex[1][2] |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[3][4] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[5]
-
Materials:
-
Rink Amide resin (or other appropriate resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Materials:
-
20% (v/v) piperidine in DMF
-
DMF
-
-
Procedure:
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Coupling
This protocol describes the coupling of Fmoc-4-Bromo-2-chloro-D-phenylalanine to the deprotected N-terminus of the resin-bound peptide.
-
Materials:
-
Fmoc-4-Bromo-2-chloro-D-phenylalanine
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
DMF
-
-
Procedure:
-
Dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed.[6] If the test is positive (indicating free amines), the coupling step should be repeated.
-
After successful coupling, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
| Parameter | Typical Conditions |
| Purification Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) is commonly used.[3] |
| Detection | UV absorbance at 214 nm and 280 nm. The presence of the brominated and chlorinated phenyl ring may also allow for detection at other wavelengths. |
| Analysis | Mass spectrometry to confirm the molecular weight of the purified peptide. |
Visualized Workflows and Concepts
To further clarify the experimental process and conceptual framework, the following diagrams are provided.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Key steps in the amino acid coupling reaction.
Caption: Conceptual applications of peptides with unnatural amino acids.
Applications and Considerations
The incorporation of this compound into peptides can be leveraged for several applications in research and drug development:
-
Drug Development: The unique stereochemistry (D-amino acid) and halogenation can confer resistance to proteolytic degradation, a common challenge with peptide-based therapeutics.[7] The modified phenyl ring can also explore different binding pockets in target proteins, potentially leading to increased potency and selectivity.[2]
-
Biochemical Probes: The bromo and chloro substituents can serve as handles for further chemical modifications, such as cross-linking to target proteins or the attachment of fluorescent or radioactive labels for use as molecular probes.[8]
-
Structural Biology: Peptides containing this amino acid can be used in structural studies (e.g., X-ray crystallography or NMR) to probe the interactions between a peptide and its target. The heavy halogen atoms can also aid in solving crystal structures.
Important Considerations:
-
Steric Hindrance: The di-substituted phenyl ring may introduce steric bulk, which could potentially slow down the coupling reaction. It is crucial to monitor the coupling efficiency and, if necessary, perform a double coupling.
-
Side Reactions: While the bromo and chloro groups are generally stable under standard SPPS conditions, it is important to be aware of potential side reactions, especially during the final cleavage step with strong acids. The use of scavengers like TIS is recommended to prevent side-product formation.
-
Purity of the Building Block: The purity of the Fmoc-4-Bromo-2-chloro-D-phenylalanine is critical for the successful synthesis of the target peptide. Ensure that the amino acid derivative is of high purity to avoid the incorporation of impurities into the peptide sequence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for Site-Specific Incorporation of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the site-specific incorporation of unnatural amino acids (Uaas) into proteins. The methodologies described herein are essential for advanced protein engineering, enabling the introduction of novel chemical functionalities to study protein structure and function, develop new therapeutics, and create novel biomaterials. The primary method detailed is the amber stop codon suppression technique, a widely adopted and robust strategy for expanding the genetic code in both prokaryotic and eukaryotic systems, as well as in cell-free protein synthesis platforms.
Overview of Amber Stop Codon Suppression
The site-specific incorporation of Uaas is most commonly achieved through the reassignment of a nonsense codon, typically the amber stop codon (UAG).[1] This strategy relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[1][2] This orthogonal pair functions independently of the host cell's endogenous translational machinery.[1]
The process can be summarized in the following key steps:
-
Gene Mutagenesis: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of Uaa incorporation.[3]
-
Expression of Orthogonal Components: The orthogonal aaRS and suppressor tRNA are co-expressed with the mutant gene of interest.[4]
-
Supplementation with Uaa: The unnatural amino acid is added to the cell culture medium or cell-free reaction.[4]
-
Uaa Incorporation: The orthogonal aaRS specifically recognizes and charges its cognate suppressor tRNA with the Uaa. This acylated tRNA then recognizes the amber codon on the mRNA and incorporates the Uaa into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the Uaa at the specified position.[1]
Experimental Workflows and Signaling Pathways
General Workflow for Uaa Incorporation in E. coli
Caption: Workflow for Uaa incorporation in E. coli.
Uaa Incorporation Pathway via Amber Suppression
Caption: Amber suppression pathway for Uaa incorporation.
Quantitative Data Summary
The efficiency of Uaa incorporation and the yield of the resulting protein can vary depending on the expression system, the specific Uaa, the orthogonal pair used, and the position of the UAG codon. Below is a summary of reported yields for different systems.
| Expression System | Protein Model | Unnatural Amino Acid | Reported Yield | Reference |
| E. coli | GFP reporter | p-azido-L-phenylalanine (pAzF) | ~1-5 mg/L | [5] |
| E. coli | Myoglobin | p-azido-L-phenylalanine (pAzF) | ~0.5-2 mg/L | [1] |
| Mammalian Cells (HEK293T) | eGFP | p-azido-L-phenylalanine (AzF) | Not explicitly quantified, but successful incorporation shown by Western blot.[6] | [6] |
| Mammalian Cells | Dihydrofolate Reductase | Dansyl-alanine | ~0.1-0.5 mg/L | [4] |
| Cell-Free (E. coli S30) | sfGFP | p-propargyloxyphenylalanine (pPaF) | ~1 mg/mL | [7][8] |
| Cell-Free (E. coli S30) | Dihydrofolate Reductase | N-acetyl-lysine | ~0.2-0.8 mg/mL | [8] |
Detailed Experimental Protocols
Protocol 1: Site-Specific Uaa Incorporation in E. coli
This protocol is adapted for the incorporation of a Uaa into a target protein expressed in E. coli using an amber suppressor plasmid system.
Materials:
-
Expression vector for the gene of interest with an amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).
-
Chemically competent E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) agar plates and broth.
-
Appropriate antibiotics for plasmid selection.
-
Unnatural amino acid (Uaa).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).
-
Protein purification resin (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Transformation:
-
Co-transform the expression vector containing the gene of interest and the orthogonal pair plasmid into chemically competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics.
-
Incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add the Uaa to a final concentration of 1-2 mM.[9]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.
-
Confirm the incorporation of the Uaa by mass spectrometry.
-
Protocol 2: Site-Specific Uaa Incorporation in Mammalian Cells
This protocol describes the transient transfection of mammalian cells for the expression of a protein containing a Uaa.[3][4]
Materials:
-
Mammalian expression vector for the gene of interest with an in-frame amber (TAG) codon.
-
Expression vector for the orthogonal aaRS and suppressor tRNA.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Unnatural amino acid.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Transfection:
-
Plate the mammalian cells in a suitable culture dish and grow to 70-90% confluency.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common plasmid ratio for the protein of interest, aaRS, and tRNA is 1:1:1.[6]
-
Add the complexes to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Replace the transfection medium with fresh culture medium containing the Uaa (e.g., 100-500 µM).[6]
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Wash the cells with PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Analysis:
-
Analyze the cell lysate by Western blotting using an antibody against the protein of interest or an affinity tag to confirm the expression of the full-length protein.
-
For purification, the protein can be isolated from the lysate using affinity chromatography.
-
Protocol 3: Cell-Free Protein Synthesis (CFPS) with Uaa Incorporation
This protocol outlines a general procedure for Uaa incorporation using an E. coli S30 extract-based cell-free protein synthesis system.[7][10]
Materials:
-
E. coli S30 cell extract.
-
Reaction mixture containing buffers, salts, amino acids (excluding the one to be replaced), and an energy source.
-
Plasmid or linear DNA template encoding the gene of interest with an amber codon.
-
Purified orthogonal aaRS and suppressor tRNA.
-
Unnatural amino acid.
Procedure:
-
Reaction Setup:
-
Thaw all components on ice.
-
In a microcentrifuge tube, combine the S30 extract, reaction mixture, DNA template, orthogonal aaRS, suppressor tRNA, and the Uaa.
-
The final concentration of the Uaa is typically in the range of 1-2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 2-4 hours. For higher yields, a dialysis-based CFPS system can be used for up to 24 hours.[8]
-
-
Analysis:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no full-length protein expression | Inefficient amber suppression. | - Increase the concentration of the Uaa. - Optimize the ratio of the gene of interest plasmid to the orthogonal pair plasmid.[6] - Use a different orthogonal pair. - In E. coli, use a strain with a modified release factor 1 (RF1) to reduce competition at the amber codon.[1] |
| Toxicity of the Uaa or the expressed protein. | - Lower the induction temperature and/or IPTG concentration for E. coli expression. - Use a cell-free system to bypass cell viability issues.[7] | |
| Truncated protein observed | Amber codon is being recognized as a stop codon. | - Increase the expression level of the suppressor tRNA and aaRS. - Ensure the Uaa is stable in the culture medium. |
| Misincorporation of natural amino acids | The orthogonal aaRS is not entirely specific for the Uaa. | - Re-engineer the aaRS for higher specificity. - Use a structurally distinct Uaa. |
These protocols and notes provide a comprehensive guide for researchers to successfully incorporate unnatural amino acids into proteins for a wide range of applications. The flexibility of this technology opens up new avenues for protein engineering and drug discovery.
References
- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery
Note to the Reader: As of November 2025, detailed experimental data and established applications for the specific compound 4-Bromo-2-chloro-D-phenylalanine in peer-reviewed literature are limited. This document provides a generalized framework based on the known applications of related halogenated D-phenylalanine derivatives. The protocols and potential applications described herein are extrapolations and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a synthetic, non-proteinogenic amino acid. Its structure, featuring both bromine and chlorine atoms on the phenyl ring of D-phenylalanine, suggests its potential utility as a unique building block in medicinal chemistry and drug discovery. The incorporation of halogens can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic profile and biological activity.
The D-configuration of the amino acid offers resistance to proteolytic degradation, a desirable characteristic for peptide-based therapeutics. This, combined with the electronic effects of the halogen substituents, makes this compound an intriguing candidate for the development of novel therapeutic agents, particularly in neuroscience and oncology.
Potential Applications in Drug Discovery
Based on the activities of structurally similar compounds, this compound is hypothesized to be a valuable tool in the following areas:
-
Neuropharmacology: Halogenated phenylalanine derivatives have been investigated for their ability to modulate neurotransmitter systems.[1] The unique substitution pattern of this compound may confer selectivity for specific receptors or transporters in the central nervous system (CNS), making it a candidate for developing treatments for neurological and psychiatric disorders.
-
Oncology: The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells and is responsible for the uptake of essential amino acids.[2] Halogenated phenylalanine analogs can act as substrates or inhibitors of LAT1, suggesting that this compound could be explored as a vehicle for targeted drug delivery to tumors or as a direct anti-cancer agent.
-
Peptide and Peptidomimetic Synthesis: The incorporation of this unnatural amino acid into peptides can enhance their stability and potency.[3] The bromo- and chloro-substituents can serve as handles for further chemical modification or influence peptide conformation and binding to target proteins.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that would be crucial to generate for this compound to establish its pharmacological profile. These values are based on typical assays for related compounds.
| Parameter | Assay Type | Hypothetical Value | Significance |
| IC50 | LAT1 Inhibition Assay | 10 - 100 µM | Indicates potency in blocking amino acid transport in cancer cells. |
| EC50 | Neuronal Receptor Binding | 1 - 50 µM | Measures the effective concentration for eliciting a response at a specific neuronal receptor. |
| LogP | Octanol-Water Partition | 2.5 - 3.5 | Predicts lipophilicity and potential for blood-brain barrier penetration. |
| Metabolic Stability | Liver Microsome Assay | t1/2 > 60 min | Estimates the in vitro metabolic half-life, indicating resistance to degradation. |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biological activity of this compound.
Protocol 1: In Vitro LAT1 Inhibition Assay
Objective: To determine the inhibitory potency of this compound on the L-type amino acid transporter 1 (LAT1).
Materials:
-
LAT1-expressing cancer cell line (e.g., A549, PC-3)
-
This compound
-
[3H]-L-Leucine (radiolabeled substrate)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Inhibition Assay: a. Wash the cells with PBS. b. Prepare a series of dilutions of this compound in transport buffer. c. Pre-incubate the cells with the different concentrations of the test compound for 15 minutes. d. Add [3H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes). e. Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Quantification: a. Lyse the cells and collect the lysate. b. Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Evaluation of Neuroprotective Effects in a Cell-Based Ischemia Model
Objective: To assess the potential neuroprotective activity of this compound against ischemic damage in vitro.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Oxygen-Glucose Deprivation (OGD) medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate media and conditions.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Ischemia: a. Replace the culture medium with OGD medium. b. Place the cells in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a period sufficient to induce cell death (e.g., 2-4 hours).
-
Reperfusion: After the OGD period, replace the OGD medium with normal culture medium and return the cells to normoxic conditions for 24 hours.
-
Assessment of Cell Viability and Cytotoxicity: a. Measure LDH release into the culture medium as an indicator of cell death. b. Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability and cytotoxicity in treated groups to the untreated OGD control group to determine the neuroprotective effect of the compound.
Visualizations
Caption: Workflow for LAT1 Inhibition Assay.
Caption: Hypothesized Neuroprotective Signaling.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-2-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing various palladium-catalyzed cross-coupling reactions on the non-canonical amino acid 4-Bromo-2-chloro-L-phenylalanine. This versatile building block, possessing two distinct halogen atoms on the phenyl ring, offers a valuable scaffold for the synthesis of complex and novel amino acid derivatives, peptidomimetics, and pharmaceutical drug candidates. The differential reactivity of the bromine and chlorine substituents can allow for selective and sequential functionalization, opening avenues for creating diverse molecular architectures.
Introduction to Cross-Coupling Reactions on 4-Bromo-2-chloro-L-phenylalanine
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For 4-Bromo-2-chloro-L-phenylalanine, these reactions enable the introduction of a wide array of functional groups at the aryl halide positions, leading to the synthesis of novel biaryl, alkynyl, vinyl, and amino-substituted phenylalanine analogs. The presence of both a bromo and a chloro substituent allows for potential regioselective couplings, typically targeting the more reactive C-Br bond first under appropriate conditions. These modified amino acids can then be incorporated into peptides or used as standalone molecules in drug discovery programs.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenylalanine Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[2] This reaction is widely used for the synthesis of biaryl compounds. For 4-Bromo-2-chloro-L-phenylalanine, this allows for the introduction of various aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for the Suzuki-Miyaura cross-coupling of Fmoc-protected bromophenylalanines.[3]
Materials:
-
Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenylalanine derivative.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 12 | 78 |
Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary for the specific substrate.
Sonogashira Coupling: Synthesis of Alkynyl Phenylalanine Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This method is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations such as click chemistry or as components of biologically active compounds.
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[5][6]
Materials:
-
Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask, dissolve Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent) and the terminal alkyne (1.5 equivalents) in degassed THF or DMF.
-
Add triethylamine or DIPEA (3.0 equivalents) to the solution.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.05 equivalents) to the reaction mixture under a counterflow of inert gas.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the alkynyl-substituted phenylalanine derivative.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 25 | 12 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 8 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (4) | TEA | Toluene | 60 | 18 | 82 |
Note: Yields are representative of Sonogashira reactions with similar substrates and may differ for 4-Bromo-2-chloro-L-phenylalanine.
Heck Reaction: Synthesis of Vinylic Phenylalanine Derivatives
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is a powerful method for the synthesis of vinyl-substituted aromatic compounds.
Experimental Protocol: Heck Reaction
This protocol is adapted from Heck-Matsuda reactions of phenylalanine-derived arenediazonium salts and general Heck reaction procedures.[8]
Materials:
-
Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equivalents)
-
Triethylamine (TEA) or Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas
Procedure:
-
Combine Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and P(o-tol)₃ (0.1 equivalents) in a dry reaction vessel.
-
Add the base, either triethylamine (2.0 equivalents) or sodium acetate (2.0 equivalents).
-
Add degassed DMF or acetonitrile as the solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture to remove any precipitated palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | TEA | DMF | 100 | 16 | 75 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | MeCN | 80 | 24 | 68 |
| 3 | Ethyl vinyl ether | Herrmann's catalyst (2) | - | K₂CO₃ | Dioxane | 110 | 12 | 70 |
Note: The provided yields are estimates based on similar Heck reactions and are subject to variation.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Phenylalanine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9] This reaction is highly valuable for synthesizing arylamines.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[5][6]
Materials:
-
Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos or other suitable phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (NaOtBu or Cs₂CO₃, 1.4 equivalents) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane, followed by Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 81 |
| 3 | Benzylamine | G3-XPhos (1) | - | LHMDS | THF | 80 | 10 | 93 |
Note: Yields are based on literature for similar substrates and may need optimization for the specific target molecule.
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Relationship between Cross-Coupling Reactions and Products
Caption: Relationship between cross-coupling reactions and products.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of 4-Bromo-2-chloro-D-phenylalanine in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads into proteins. 4-Bromo-2-chloro-D-phenylalanine is a halogenated derivative of phenylalanine that can be used to probe protein structure and function, or to create proteins with novel catalytic or binding properties. Its detection and quantification within a protein sequence are critical for verifying its incorporation and for subsequent downstream applications.
This document provides detailed application notes and protocols for the analytical methods used to detect and quantify this compound in protein samples. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Strategies Overview
The detection of this compound in proteins typically involves a multi-step process that begins with protein hydrolysis to break it down into its constituent amino acids. This is followed by chromatographic separation and detection. For chiral analysis to differentiate between D- and L-isomers, specific chiral columns or derivatization agents are required.
Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in organic synthesis, particularly in the design and synthesis of novel peptides and peptidomimetics. Its unique di-halogenated phenyl ring offers orthogonal reactivity, enabling selective modifications through cross-coupling reactions, while the D-configuration of the chiral center provides resistance to enzymatic degradation, a desirable property for therapeutic peptides. These characteristics make it a valuable tool for introducing conformational constraints, creating complex molecular architectures, and developing potent and stable bioactive molecules.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) and its subsequent modification via Suzuki-Miyaura cross-coupling.
Key Applications
The primary applications of this compound as a building block include:
-
Synthesis of Constrained Peptides: The bulky and rigid nature of the 4-bromo-2-chlorophenyl side chain can be used to restrict the conformational freedom of a peptide backbone. This is crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helical motifs, which are often involved in biological recognition processes.
-
Development of Bioactive Peptides: The D-configuration of this amino acid enhances the metabolic stability of peptides by making them less susceptible to proteolysis. This can lead to a longer in vivo half-life and improved pharmacokinetic properties of peptide-based drug candidates.
-
Site-Specific Modification and Labeling: The bromine and chlorine substituents on the phenyl ring exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the aromatic ring, providing a powerful tool for introducing probes, labels, or other functionalities at a specific position within a peptide. The bromine atom is particularly well-suited for Suzuki-Miyaura cross-coupling reactions.
-
Creation of Novel Biaryl-Linked Peptides: Through Suzuki-Miyaura cross-coupling, the bromo- C-X bond can be used to form a new carbon-carbon bond with a variety of boronic acids or esters. This enables the synthesis of peptides containing biaryl linkages, which can act as isosteres of peptide bonds or as unique structural motifs to explore new chemical space in drug discovery.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-4-Bromo-2-chloro-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating a single this compound residue into a peptide chain.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-4-Bromo-2-chloro-D-phenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Experimental Workflow:
Figure 1: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
To couple Fmoc-4-Bromo-2-chloro-D-phenylalanine-OH, extend the coupling time to 4 hours or perform a double coupling to ensure complete reaction due to the steric hindrance of the side chain.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether (3x).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and/or MALDI-TOF mass spectrometry.
Quantitative Data (Representative):
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) |
| Crude Peptide Purity (by HPLC) | 65-80% |
| Purified Peptide Yield | 15-30% |
Note: Yields and purity are highly dependent on the peptide sequence and length.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing this compound
This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 4-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing this compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF/H₂O or Dioxane/H₂O)
Experimental Workflow:
Figure 2: General workflow for on-resin Suzuki-Miyaura cross-coupling.
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.
-
Degassing: Degas the resin suspension by bubbling with nitrogen or argon for 15 minutes to remove oxygen.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid (5 eq.), palladium catalyst (0.1 eq.), ligand (0.2 eq.), and base (5 eq.) in the reaction solvent.
-
Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF (3x), water (3x), DMF (3x), and DCM (3x) to remove residual catalyst and reagents.
-
Cleavage, Purification, and Characterization: Cleave the modified peptide from the resin and purify and characterize it as described in Protocol 1 (steps 8-10).
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Equivalents (Boronic Acid) | 5 eq. |
| Catalyst Loading (Pd(PPh₃)₄) | 0.1 eq. |
| Reaction Temperature | 70°C |
| Reaction Time | 6 hours |
| Conversion Rate (by LC-MS) | >90% |
| Purified Yield of Biaryl Peptide | 10-25% (from starting resin) |
Signaling Pathway Diagram (Hypothetical)
While no specific signaling pathways are directly attributed to peptides containing this compound in the available literature, such modified peptides are often designed as inhibitors or modulators of protein-protein interactions (PPIs). Below is a hypothetical diagram illustrating how a constrained peptide could inhibit a generic signaling pathway.
Figure 3: Hypothetical inhibition of a signaling pathway by a constrained peptide.
This diagram illustrates a common strategy in drug development where a synthetic peptide, conformationally constrained by the inclusion of a building block like this compound, is designed to bind to a key protein (Protein A) and disrupt its interaction with a downstream partner (Protein B), thereby inhibiting the signaling cascade.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex and biologically active peptides. Its unique structural and chemical properties enable the creation of conformationally constrained peptides with enhanced metabolic stability. The presence of a bromine atom provides a handle for further site-specific modifications through Suzuki-Miyaura cross-coupling, allowing for the generation of diverse peptide libraries and the introduction of various functionalities. The protocols and data presented here provide a foundation for researchers to utilize this valuable tool in their organic synthesis and drug discovery efforts.
Application Notes and Protocols for Labeling Proteins with 4-Bromo-2-chloro-D-phenylalanine for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the unnatural amino acid (UAA) 4-Bromo-2-chloro-D-phenylalanine into proteins for advanced structural biology applications. The protocols detailed below are based on established methodologies for the incorporation of similar unnatural amino acids and are intended to serve as a foundational guide for researchers.
Introduction
The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for probing protein structure and function. This compound is a particularly interesting probe for several reasons. The presence of bromine, a heavy atom, can significantly facilitate phase determination in X-ray crystallography. Both bromine and chlorine atoms can serve as sensitive NMR probes to investigate the local environment within a protein. Furthermore, the use of a D-amino acid can introduce unique conformational constraints and increase the proteolytic stability of the labeled protein.
However, the incorporation of a D-amino acid into a protein is a non-trivial task due to the inherent stereospecificity of the cellular translational machinery, which has evolved to exclusively utilize L-amino acids. This challenge can be overcome through the use of engineered orthogonal translation systems and modified ribosomes.
Principle of Incorporation: Amber Stop Codon Suppression
The most common method for the site-specific incorporation of UAAs is through the suppression of an amber stop codon (UAG). This process requires two key engineered components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) and tRNA Pair: This pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the desired UAA (in this case, this compound) onto its cognate orthogonal tRNA.
-
An Engineered Ribosome: The natural ribosome is a major barrier to D-amino acid incorporation. Mutations in the 23S rRNA, particularly within the peptidyltransferase center, can relax the stereochemical constraints of the ribosome, allowing it to accept a D-aminoacyl-tRNA at the A-site and catalyze peptide bond formation.
Applications in Structural Biology
X-ray Crystallography
The bromine atom in this compound is an effective anomalous scatterer of X-rays. This property can be leveraged to solve the phase problem in X-ray crystallography using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). Incorporating this heavy atom at a specific site provides a powerful tool for de novo structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The halogen atoms on the phenyl ring of this compound can serve as useful NMR probes. Although not as commonly used as ¹⁹F, both ⁷⁹Br and ³⁵Cl are quadrupolar nuclei and can provide information about the local dynamics and electrostatic environment within the protein. More subtly, the presence of these bulky, electronegative atoms will perturb the chemical shifts of nearby nuclei, providing valuable structural restraints.
Quantitative Data Summary
The successful incorporation of any UAA is dependent on the efficiency of the orthogonal translation system and the tolerance of the host expression system. As there is no published data specifically for this compound, the following tables provide representative data from studies on the incorporation of other halogenated phenylalanine analogs and D-amino acids to offer an expected range of outcomes.
Table 1: Representative Protein Yields and Incorporation Efficiencies for Halogenated Phenylalanine Analogs (L-isomers)
| Unnatural Amino Acid | Expression System | Protein | Yield (mg/L of culture) | Incorporation Efficiency (%) | Reference Compound |
| p-Bromo-L-phenylalanine | E. coli | Myoglobin | ~5 | >95 | Analogue |
| p-Iodo-L-phenylalanine | E. coli | T4 Lysozyme | 1-2 | >95 | Analogue |
| p-Fluoro-L-phenylalanine | E. coli | Thioredoxin | 10-15 | >98 | Analogue |
Table 2: Reported Efficiencies for D-Amino Acid Incorporation
| D-Amino Acid | Expression System | Ribosome Modification | Suppression Efficiency (%) | Reference Compound |
| D-Phenylalanine | In vitro (E. coli S30) | 23S rRNA mutations | 12 | Analogue |
| D-Methionine | In vitro (E. coli S30) | 23S rRNA mutations | 23 | Analogue |
Note: The data presented are for analogous compounds and should be considered as a general guide. Actual yields and efficiencies for this compound may vary and will need to be empirically determined.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol outlines the general steps for the in vivo incorporation of a D-amino acid using an engineered E. coli strain.
1.1. Required Components:
-
An E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid for a modified ribosome with enhanced D-amino acid incorporation capacity.[1][2]
-
A plasmid encoding the protein of interest with an amber (TAG) stop codon at the desired incorporation site.
-
A plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for this compound. Note: This synthetase will likely need to be evolved through directed evolution techniques as a specific one for this UAA may not be publicly available.
-
This compound.
1.2. Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL plasmid containing the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM. Induce the expression of the orthogonal synthetase/tRNA pair with L-arabinose (final concentration ~0.02%) and the target protein with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration ~1 mM).
-
Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 20-25°C) to improve protein folding and UAA incorporation.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
Protocol 2: Verification of Incorporation by Mass Spectrometry
-
Sample Preparation: Digest the purified protein with a sequence-specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein sequence, including a modification at the target residue corresponding to the mass of this compound. The mass shift will confirm the successful incorporation of the UAA.
Protocol 3: Protein Crystallization
This is a generalized protocol for hanging-drop vapor diffusion.
-
Protein Preparation: Concentrate the purified protein to 5-15 mg/mL in a low ionic strength buffer.
-
Crystallization Screen: Use a commercial or in-house crystallization screen to test a wide range of precipitant conditions.
-
Hanging Drop Setup:
-
Pipette 1 µL of the protein solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Invert the coverslip and seal it over the corresponding well of the crystallization plate.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.
Protocol 4: NMR Sample Preparation and Analysis
-
Isotope Labeling: For detailed NMR studies, express the protein in a minimal medium supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to achieve uniform isotopic labeling.
-
Sample Preparation: Exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. Concentrate the protein to 0.1-1.0 mM.
-
NMR Spectroscopy:
-
Acquire a series of standard NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCOCA, HNCACB, CBCA(CO)NH) for backbone and sidechain resonance assignments.
-
The presence of the this compound will likely cause chemical shift perturbations in the spectra, which can be used to identify residues in its spatial proximity.
-
Specific NMR experiments targeting the halogen nuclei can be performed if the necessary hardware is available.
-
Visualizations
Caption: Overall experimental workflow for the incorporation and analysis of this compound.
Caption: The mechanism of amber stop codon suppression for UAA incorporation.
Caption: D-Aminoacyl-tRNA accommodation in the modified ribosome.
References
Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine as a Probe for Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Bromo-2-chloro-D-phenylalanine is a specialized synthetic amino acid. The following application notes and protocols are based on the established principles of using halogenated amino acids as probes for enzyme-substrate interactions and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a non-natural amino acid derivative designed for the investigation of enzyme-substrate interactions. The incorporation of bromine and chlorine atoms onto the phenyl ring of D-phenylalanine offers unique physicochemical properties that make it a valuable tool in enzymology, drug discovery, and protein engineering. The D-configuration provides resistance to degradation by common proteases that recognize L-amino acids.
The halogen substituents alter the steric, electronic, and hydrophobic properties of the amino acid side chain. These modifications can be exploited to:
-
Probe Active Site Architecture: The bulky and electronegative halogen atoms can serve as sensitive reporters of the steric and electronic environment of an enzyme's active site.
-
Modulate Binding Affinity: The altered side chain can enhance or decrease the binding affinity for a target enzyme, providing insights into the key interactions driving substrate recognition.
-
Act as a Potential Inhibitor: Due to its modified structure, this compound can act as a competitive or non-competitive inhibitor of enzymes that process natural phenylalanine or related substrates.[1]
-
Serve as a Spectroscopic Probe: The bromine atom can be used as a heavy atom for X-ray crystallography to aid in phase determination, facilitating the structural elucidation of enzyme-substrate complexes.
Applications
-
Enzyme Inhibition Studies: To characterize the inhibition mechanism and determine the inhibition constant (Kᵢ) for enzymes such as phenylalanine hydroxylase, amino acid transporters, and various metabolic enzymes.[2][3]
-
Active Site Mapping: To understand the spatial and electronic constraints of an enzyme's active site by comparing the binding and activity of the halogenated analog to the natural substrate.
-
Drug Design and Development: To serve as a lead compound or a tool for validating enzyme targets in the development of novel therapeutics.[4]
-
Protein Engineering: To be incorporated into proteins to modify their stability, catalytic activity, or substrate specificity.[4]
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound interacting with a putative enzyme, "Phenylalanine-Utilizing Enzyme X (PUE-X)". This data is illustrative and should be determined experimentally for any specific enzyme system.
| Parameter | Value | Enzyme | Conditions |
| Kₘ (for D-phenylalanine) | 150 µM | PUE-X | 25°C, pH 7.4 |
| Vₘₐₓ (for D-phenylalanine) | 10 µmol/min/mg | PUE-X | 25°C, pH 7.4 |
| Kᵢ (this compound) | 25 µM | PUE-X | 25°C, pH 7.4 |
| Inhibition Type | Competitive | PUE-X | 25°C, pH 7.4 |
| IC₅₀ | 45 µM | PUE-X | [S] = 150 µM |
Experimental Protocols
Protocol 1: Determining the Inhibition Profile of this compound
Objective: To determine the type of inhibition and the inhibition constant (Kᵢ) of this compound for a target enzyme.
Materials:
-
Purified target enzyme (e.g., PUE-X)
-
Natural substrate (e.g., D-phenylalanine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer or other appropriate detection instrument
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to a parallel set of reactions. Include a control set with no inhibitor.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme. Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Plot V₀ versus substrate concentration for reactions with and without the inhibitor.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot to visualize the inhibition type.[5]
-
For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.[5][6]
-
Calculate the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor.
-
Determine the Kᵢ using the appropriate equation for the observed inhibition type. For competitive inhibition: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ).
-
Protocol 2: Synthesis of Di-halogenated Phenylalanine Derivatives
Objective: To provide a general synthetic route for di-halogenated phenylalanine derivatives, which can be adapted for this compound. The synthesis of such specific unnatural amino acids often involves multi-step chemical synthesis.[7][8]
Note: This is a generalized protocol and requires a specialized organic chemistry laboratory.
General Synthetic Approach (Example based on literature for similar compounds):
The synthesis could potentially be achieved through a multi-step process starting from a commercially available substituted benzaldehyde.
Logical Relationships in Enzyme Inhibition
The interaction of this compound with a target enzyme can be visualized as a set of equilibria, particularly in the case of competitive inhibition where the inhibitor and substrate compete for the same active site.
Conclusion
This compound represents a powerful chemical tool for elucidating the intricacies of enzyme-substrate interactions. Its unique halogenation pattern provides a means to probe active site environments, modulate binding affinities, and potentially act as a specific inhibitor. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and execute experiments aimed at understanding enzyme mechanisms and for professionals in the field of drug development to explore new therapeutic avenues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-2-chloro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges include:
-
Multi-step synthesis: The synthesis is not a single-step process and involves several transformations, each with its own potential for yield loss.
-
Regioselectivity: Introducing the bromo and chloro groups at the correct positions (4 and 2, respectively) on the phenyl ring requires careful selection of starting materials and reaction conditions to avoid the formation of isomers.
-
Enantioselectivity: Obtaining the desired D-enantiomer with high purity is a critical and often difficult step. This typically involves either asymmetric synthesis using a chiral catalyst or resolution of a racemic mixture.
-
Purification: The intermediates and the final product may be challenging to purify due to similar polarities of byproducts or starting materials.
Q2: What are the common starting materials for the synthesis of this compound?
Common starting materials can include 2-chloro-4-bromoaniline or 2-chloro-4-bromotoluene, which can be further functionalized to introduce the alanine side chain. Another approach involves starting with D-phenylalanine and performing electrophilic halogenation, though this can present challenges with regioselectivity and protection/deprotection steps.
Q3: What methods can be used to achieve the desired D-enantiomer?
-
Enzymatic Resolution: Enzymes like D-amino acid oxidase or certain lipases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer.
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate the D- and L-enantiomers of the final product or a late-stage intermediate.
-
Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral phase-transfer catalysts during the synthesis can directly lead to the preferential formation of the D-enantiomer. For instance, asymmetric alkylation of a glycine Schiff base with a suitable 4-bromo-2-chlorobenzyl halide in the presence of a chiral catalyst can be employed.[1]
Q4: Are there any specific safety precautions to consider during the synthesis?
Yes, halogenated aromatic compounds and reagents used in their synthesis can be toxic and require careful handling. Specifically:
-
Use of bromine and chlorine sources should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Many of the solvents used, such as dichloromethane and acetonitrile, are volatile and have associated health risks.
-
Reactions involving strong acids or bases should be handled with care to avoid chemical burns.
Troubleshooting Guides
Problem 1: Low yield in the bromination/chlorination step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. |
| Suboptimal temperature | Optimize the reaction temperature. Some halogenation reactions require cooling to control selectivity, while others may need heating to proceed at a reasonable rate. |
| Inactive halogenating agent | Use a fresh or newly opened bottle of the halogenating agent (e.g., N-Bromosuccinimide, N-Chlorosuccinimide). |
| Competing side reactions | Alter the solvent or catalyst to improve the selectivity of the desired halogenation. |
Problem 2: Poor enantioselectivity (low enantiomeric excess).
| Possible Cause | Suggested Solution |
| Inefficient chiral catalyst/auxiliary | Screen different chiral catalysts or auxiliaries. The choice of catalyst can be highly substrate-dependent. |
| Racemization during a reaction step | Check the pH and temperature of each step, as harsh conditions (e.g., strong acid or base, high temperature) can lead to racemization. |
| Incomplete enzymatic resolution | Optimize the enzyme concentration, substrate concentration, pH, and temperature for the enzymatic resolution step. Ensure the reaction has reached completion. |
| Inaccurate ee determination | Use a validated chiral HPLC or GC method with a suitable chiral column to accurately determine the enantiomeric excess. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-elution of impurities in chromatography | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution might be necessary. Consider using a different purification technique like preparative HPLC. |
| Presence of diastereomeric salts that are difficult to separate | If using classical resolution with a chiral resolving agent, screen different resolving agents to find one that forms diastereomeric salts with better crystallization properties. |
| Product is an oil and does not crystallize | Try different solvent systems for crystallization. If the product remains an oil, purification by chromatography is the primary option. Protecting the amine and/or carboxylic acid group can sometimes facilitate crystallization. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of 4-Bromo-2-chloro-benzyl bromide from 2-chloro-4-bromotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Asymmetric synthesis of Boc-4-Bromo-2-chloro-D-phenylalanine.
This step can be achieved via asymmetric alkylation of a glycine equivalent using a chiral phase-transfer catalyst.
-
Catalyst and Substrate Preparation: In a reaction vessel, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1 equivalent) and a chiral phase-transfer catalyst (e.g., a cinchonidinium-derived catalyst) (0.1 equivalents) in a mixture of toluene and dichloromethane.[1]
-
Alkylation: Cool the mixture to a low temperature (e.g., -40 °C). Add the 4-bromo-2-chlorobenzyl bromide (1.2 equivalents) from Step 1.
-
Base Addition: Slowly add a solution of a strong base, such as 50% aqueous potassium hydroxide, while vigorously stirring.
-
Reaction: Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Deprotection: Quench the reaction with water and extract the product with an organic solvent. The Schiff base and tert-butyl ester protecting groups can be removed by acidic hydrolysis (e.g., with aqueous HCl) to yield the desired amino acid.
-
Purification: The final product can be purified by recrystallization or ion-exchange chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Optimizing coupling efficiency of 4-Bromo-2-chloro-D-phenylalanine in SPPS
Welcome to the technical support center for the use of 4-Bromo-2-chloro-L-phenylalanine and other sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-2-chloro-L-phenylalanine considered a "difficult" or "sterically hindered" amino acid to couple in SPPS?
A1: 4-Bromo-2-chloro-L-phenylalanine is classified as a sterically hindered amino acid due to the presence of two bulky halogen substituents (Bromo and Chloro) on the phenyl ring at positions 2 and 4. This substitution creates significant steric hindrance around the alpha-carbon and the carboxyl group, which can physically obstruct the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction kinetics, often leading to incomplete coupling reactions with standard protocols.[1][2][3]
Q2: What are the most common issues encountered when coupling 4-Bromo-2-chloro-L-phenylalanine?
A2: The most common issues are low coupling efficiency and failed coupling reactions. This results in a significant amount of deletion sequences (peptides missing the intended amino acid) in the crude product, which complicates purification and reduces the overall yield. These problems are often first detected by a positive Kaiser test after the coupling step, indicating the presence of unreacted free primary amines.[4][5]
Q3: Can I use standard coupling reagents like DCC/HOBt?
A3: While not impossible, standard carbodiimide activators like DCC/HOBt are often inefficient for coupling sterically hindered amino acids and may result in very low yields.[3] It is highly recommended to use more potent coupling reagents to overcome the steric barrier.
Q4: How does microwave-assisted SPPS help with coupling hindered amino acids?
A4: Microwave energy can significantly accelerate chemical reactions, including peptide bond formation. For sterically hindered amino acids, microwave-enhanced SPPS drives difficult couplings to completion more quickly and efficiently than conventional room-temperature methods.[1] This is a preferred method for challenging sequences.
Q5: What is "capping" and when should I use it?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step has failed to go to completion. This is typically done using acetic anhydride. Capping terminates the extension of these failure sequences, preventing the formation of further deletion impurities. This makes the final purification of the desired full-length peptide easier. It is recommended to cap unreacted amines if a repeated coupling step (double coupling) is still unsuccessful.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your synthesis.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or violet beads) indicates the presence of free primary amines, meaning the coupling was incomplete.[7][8]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Crude Peptide Shows Significant Deletion Impurity at the Hindered Residue
Even with a negative Kaiser test, some deletion can occur. If HPLC/MS analysis of the crude product shows a major peak corresponding to the mass of your target peptide minus 4-Bromo-2-chloro-L-phenylalanine, your coupling conditions need optimization.
Optimization Strategies
-
Change Coupling Reagent: Switch to a more powerful onium-salt-based reagent.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.).
-
Elevate Temperature: If not using a microwave synthesizer, running the coupling reaction at an elevated temperature (e.g., 50°C) can improve efficiency.
-
Increase Time: Extend the coupling time significantly (e.g., 4 hours to overnight).
-
Solvent Choice: For hydrophobic or aggregation-prone sequences, switching from DMF to NMP or using a solvent mixture like NMP/DMSO can improve resin swelling and reaction kinetics.[9]
Data & Reagent Comparison
Choosing the right coupling reagent is critical for success. Onium-salt based reagents are highly recommended for incorporating sterically hindered amino acids.[2]
| Coupling Reagent Class | Examples | Recommended for Hindered AA? | Key Characteristics |
| Carbodiimides | DCC, DIC | Not recommended alone | Standard, cost-effective. DIC is preferred over DCC as the urea byproduct is soluble. Often inefficient for hindered couplings.[3] |
| Aminium/Uronium | HBTU, HCTU, HATU, TBTU | Highly Recommended | Fast reaction rates. HATU is particularly effective for hindered couplings due to the reactivity of the HOAt active ester. HCTU is a common, effective alternative.[3] |
| Phosphonium | PyBOP, PyBrOP | Highly Recommended | Very powerful activators. PyBrOP is especially useful for the most difficult couplings, including N-methylated amino acids, but is more expensive. |
Key Experimental Protocols
Protocol 1: Optimized Coupling for 4-Bromo-2-chloro-L-phenylalanine
This protocol uses a powerful coupling reagent and is a good starting point for optimization.
-
Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation (Pre-activation):
-
In a separate vessel, dissolve 4-Bromo-2-chloro-L-phenylalanine (4 eq.), HATU (3.9 eq.), and DIPEA or NMM (8 eq.) in DMF or NMP.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For very difficult couplings, extend the time to 4 hours or perform the reaction in a microwave peptide synthesizer (e.g., 30 minutes at 75°C).[1][10]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times) to remove excess reagents.
-
Recouple or Cap (If Necessary): If the Kaiser test is positive, repeat steps 3-7 (double coupling). If it remains positive, cap the unreacted amines with acetic anhydride.
Protocol 2: The Kaiser (Ninhydrin) Test
The Kaiser test is used to detect free primary amines on the resin.[4][11][12]
Reagents:
-
Solution A: 1 g Ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g Phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 0.001 M KCN (aq) diluted in 49 mL of pyridine.
Procedure:
-
Place 15-20 beads of washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
Caption: Interpretation of Kaiser test results.
References
- 1. cem.com [cem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. chempep.com [chempep.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in 4-Bromo-2-chloro-D-phenylalanine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-L-phenylalanine. The information provided is based on established principles of organic chemistry and data from the synthesis of analogous compounds, as direct literature on the synthesis of this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 4-Bromo-2-chloro-L-phenylalanine?
A1: The main challenges include controlling the regioselectivity of the halogenation steps to obtain the desired 4-bromo-2-chloro substitution pattern, preventing the formation of isomeric byproducts, avoiding racemization of the chiral center, and the need for robust purification methods to isolate the target compound with high purity.
Q2: What are the most likely synthetic routes for 4-Bromo-2-chloro-L-phenylalanine?
A2: Two plausible synthetic routes are:
-
Electrophilic Bromination: Starting with 2-chloro-L-phenylalanine, an electrophilic bromination reaction can be performed to introduce the bromine atom at the 4-position of the phenyl ring. The amino and carboxyl groups would require protection prior to this step.
-
Sandmeyer Reaction: This route would involve the diazotization of an amino group on the phenyl ring, followed by displacement with a bromide. For instance, starting from a suitably protected 4-amino-2-chloro-L-phenylalanine, the amino group can be converted to a diazonium salt and then reacted with a copper(I) bromide catalyst.[1][2]
Q3: What are the common impurities found in the final product?
A3: Common impurities may include regioisomers (e.g., 6-bromo-2-chloro-L-phenylalanine), poly-halogenated byproducts, starting materials, and enantiomeric impurities (D-phenylalanine derivative) if racemization occurs.
Q4: How can I purify the final product?
A4: Purification can be achieved through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the synthesis and the nature of the impurities. For amino acids, ion-exchange chromatography can also be an effective purification method.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Bromo-2-chloro-L-phenylalanine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. |
| Suboptimal Reaction Conditions | Optimize the reaction parameters, including temperature, solvent, and catalyst concentration. For electrophilic bromination, the choice of brominating agent and Lewis acid catalyst is critical.[4] |
| Side Reactions | The formation of significant amounts of byproducts will lower the yield of the desired product. Refer to the side reaction troubleshooting guide below. |
| Product Loss During Work-up and Purification | Minimize product loss by using appropriate extraction and purification techniques. Ensure complete extraction from the aqueous phase and use optimized chromatography conditions. |
Issue 2: Presence of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in Electrophilic Bromination | The directing effects of the substituents on the phenyl ring influence the position of bromination. The chloro and the protected amino acid side chain will direct the incoming electrophile. Carefully select the reaction conditions (temperature, catalyst) to favor substitution at the desired 4-position. A patent for the synthesis of 4-bromo-2-chlorophenols suggests that the choice of catalyst can significantly reduce the formation of undesired isomers.[5] |
| Isomer Formation During Sandmeyer Reaction | While generally regioselective, side reactions can lead to other products. Ensure complete diazotization and controlled decomposition of the diazonium salt. |
| Co-elution During Chromatography | Isomers can be difficult to separate. Use a high-resolution chromatography column and optimize the mobile phase to achieve better separation. Chiral HPLC can be used to separate enantiomers.[6] |
Issue 3: Racemization of the Chiral Center
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Both strongly acidic or basic conditions, as well as high temperatures, can lead to racemization of the α-carbon. Use milder reaction conditions where possible. |
| Prolonged Reaction Times | Minimize the time the product is exposed to harsh conditions. |
| Deprotection Steps | Some deprotection methods can be harsh. Choose protecting groups that can be removed under mild conditions. |
Summary of Potential Byproducts and Side Reactions
| Reaction Type | Side Reaction | Potential Byproduct(s) | Mitigation Strategy |
| Electrophilic Bromination | Over-bromination | Di-bromo-2-chloro-L-phenylalanine | Use a stoichiometric amount of the brominating agent and control the reaction time and temperature. |
| Isomer Formation | 6-bromo-2-chloro-L-phenylalanine, 3-bromo-2-chloro-L-phenylalanine | Optimize catalyst and reaction conditions to enhance regioselectivity.[5] | |
| Sandmeyer Reaction | Phenol Formation | 4-hydroxy-2-chloro-L-phenylalanine | Use a non-aqueous solvent and ensure the absence of water. |
| Biaryl Formation | Dimerized phenylalanine derivatives | This is a known byproduct of the radical mechanism of the Sandmeyer reaction.[1] Optimization of catalyst and reaction conditions can minimize this. | |
| General | Racemization | 4-Bromo-2-chloro-D-phenylalanine | Use mild reaction conditions and minimize exposure to high temperatures and extreme pH. |
| Incomplete Deprotection | Protected 4-Bromo-2-chloro-L-phenylalanine | Ensure deprotection reactions go to completion by monitoring with TLC or LC-MS. |
Experimental Protocols (Hypothetical)
Note: These are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of 4-Bromo-2-chloro-L-phenylalanine.
Protocol 1: Electrophilic Bromination of N-acetyl-2-chloro-L-phenylalanine
-
Protection: Protect the amino group of 2-chloro-L-phenylalanine, for example, through acetylation with acetic anhydride.
-
Bromination: Dissolve the N-acetyl-2-chloro-L-phenylalanine in a suitable solvent (e.g., acetic acid). Add a Lewis acid catalyst (e.g., FeBr₃). Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine.
-
Work-up: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield 4-Bromo-2-chloro-L-phenylalanine.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2-chloro-L-phenylalanine.
Visualizations
Caption: Hypothetical synthetic routes to 4-Bromo-2-chloro-L-phenylalanine.
Caption: A troubleshooting workflow for addressing low product yield.
Caption: Potential side reactions in the synthesis of 4-Bromo-2-chloro-L-phenylalanine.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Peptides Containing 4-Bromo-2-chloro-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-Bromo-2-chloro-D-phenylalanine. This resource aims to address common challenges encountered during the purification of these hydrophobic and sterically hindered peptides.
I. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of this compound containing peptides.
Issue 1: Poor Peptide Solubility
Peptides containing this compound often exhibit poor solubility in standard aqueous buffers used for chromatography due to the increased hydrophobicity imparted by the halogenated aromatic ring.
Symptoms:
-
Difficulty dissolving the crude peptide pellet.
-
Precipitation of the peptide upon injection onto the HPLC column.
-
Low recovery of the peptide from the column.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the initial mobile phase. |
| 2 | Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent and mobile phase A. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides. |
| 3 | pH Adjustment | Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial. |
| 4 | Test a Range of Co-solvents | Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides. |
Experimental Workflow for Solubility Testing:
Caption: Workflow for troubleshooting poor peptide solubility.
Issue 2: Poor Peak Shape and Resolution in RP-HPLC
The hydrophobicity of this compound can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, and co-elution with impurities.
Symptoms:
-
Broad, asymmetric peaks.
-
Peak tailing or fronting.
-
Incomplete separation of the target peptide from closely eluting impurities.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the Gradient | Employ a shallower gradient to improve the separation of closely eluting species. For highly hydrophobic peptides, a gradient starting at a higher initial percentage of organic solvent may be necessary. |
| 2 | Change the Stationary Phase | If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column. Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention. |
| 3 | Increase Column Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. |
| 4 | Modify the Mobile Phase | Use a different ion-pairing agent, such as formic acid (FA) instead of trifluoroacetic acid (TFA), which can sometimes improve peak shape. The use of alternative organic modifiers like isopropanol or n-propanol can also alter selectivity. |
Logical Diagram for RP-HPLC Optimization:
Caption: Strategy for optimizing RP-HPLC separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing this compound?
The primary challenge is the significantly increased hydrophobicity due to the presence of the halogenated phenyl ring. This leads to a higher propensity for aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography columns, which can complicate purification and lead to low yields.
Q2: Which HPLC column is best suited for these types of peptides?
While a C18 column is a common starting point for peptide purification, for highly hydrophobic peptides containing this compound, a less retentive stationary phase may be more suitable.[1] Consider using a C8, C4, or a phenyl-based column to reduce the strong hydrophobic interactions and improve peak shape.
Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column?
To improve recovery, ensure complete dissolution of your peptide before injection. Using a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol in addition to or as a replacement for acetonitrile, can help elute the tightly bound peptide.[2] Running a "wash" with a high percentage of organic solvent after your gradient can also help recover any remaining peptide from the column.
Q4: Are orthogonal purification methods necessary?
For achieving high purity (>98%), an orthogonal purification strategy is highly recommended.[3][4] Reversed-phase HPLC separates based on hydrophobicity. Combining this with a technique that separates based on a different property, such as charge (ion-exchange chromatography), can effectively remove impurities that co-elute during the initial RP-HPLC step.[5]
Q5: What are the expected changes in mass spectrometry for a peptide containing this compound?
The incorporation of this compound will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This unique isotopic signature can be used to confirm the successful incorporation of the unnatural amino acid.
III. Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) - Representative Method
This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will likely be required based on the specific peptide sequence.
Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C8 or Phenyl-Hexyl semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 4 mL/min
-
Column Temperature: 40 °C
-
Detection: 220 nm and 280 nm
-
Gradient:
-
20-50% B over 30 minutes (This is a starting point; a shallower gradient may be necessary for better resolution).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification - Cation Exchange Chromatography (CIEX)
This protocol is for a second purification step to remove impurities that co-eluted during RP-HPLC. This method is suitable for peptides with a net positive charge at the operating pH.
Materials:
-
RP-HPLC purified peptide
-
CIEX column (e.g., PolySULFOETHYL A™)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic
-
Potassium chloride
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM potassium phosphate in 25% ACN, pH 3.0.
-
Mobile Phase B: 5 mM potassium phosphate, 1 M KCl in 25% ACN, pH 3.0.
-
-
Sample Preparation:
-
Dissolve the peptide from the first purification step in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient:
-
0-50% B over 40 minutes.
-
-
-
Fraction Collection and Desalting:
-
Collect fractions containing the target peptide.
-
Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system (e.g., ammonium formate).
-
-
Lyophilization:
-
Lyophilize the desalted peptide to obtain the final high-purity product.
-
IV. Data Presentation
The following table provides a representative comparison of expected outcomes from different purification strategies for a hydrophobic peptide. Actual results will vary depending on the specific peptide sequence and crude purity.
| Purification Strategy | Expected Purity (%) | Expected Recovery (%) | Key Advantages | Key Disadvantages |
| Single-Step RP-HPLC (C18) | 85-95 | 40-60 | Fast, single step | Potential for co-elution of hydrophobic impurities, lower purity |
| Single-Step RP-HPLC (C4/Phenyl) | 90-97 | 50-70 | Better selectivity for hydrophobic peptides, improved peak shape | May require more method development |
| Two-Step: RP-HPLC -> CIEX | >98 | 30-50 | High final purity, effective removal of charged impurities | More time-consuming, potential for sample loss in the second step |
V. Visualization of Workflows
General Purification Workflow:
Caption: A general workflow for the purification of synthetic peptides.
References
Technical Support Center: Improving Peptide Synthesis Yield with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptide synthesis, particularly when incorporating unnatural amino acids.
Frequently Asked Questions (FAQs)
General Synthesis Challenges
Q1: My peptide synthesis with an unnatural amino acid is resulting in a low yield. What are the common causes?
A1: Low yields in peptide synthesis involving unnatural amino acids can stem from several factors:
-
Incomplete Coupling Reactions: Steric hindrance from bulky unnatural amino acid side chains or secondary structures in the growing peptide can prevent complete coupling.[1][2]
-
Peptide Aggregation: Hydrophobic unnatural amino acids can lead to the aggregation of the peptide chain on the solid support, making reactive sites inaccessible.[3][4]
-
Side Reactions: The unique functionalities of unnatural amino acids can sometimes lead to unintended side reactions during coupling or deprotection steps.[5]
-
Poor Solubility: The growing peptide chain, especially with hydrophobic unnatural amino acids, may have poor solubility in the synthesis solvents.[4]
-
Suboptimal Cleavage: The final cleavage of the peptide from the resin might be incomplete or cause degradation of the peptide.
Q2: I am observing a significant number of deletion sequences in my final product. How can I minimize these impurities?
A2: Deletion sequences are a common impurity resulting from incomplete coupling reactions.[2] To minimize them:
-
Optimize Coupling Time and Temperature: Increasing the coupling reaction time or temperature can help drive the reaction to completion, especially for sterically hindered amino acids.[5]
-
Double Coupling: For particularly difficult couplings, performing the coupling step twice (double coupling) can significantly increase the incorporation of the amino acid.[1]
-
Use a More Potent Coupling Reagent: Switching to a more reactive coupling reagent can improve efficiency.[6][7]
-
Capping: After the coupling step, you can "cap" any unreacted amino groups with acetic anhydride. This terminates the extension of deletion sequences, making them easier to separate during purification.[2]
Coupling Reagents and Protocols
Q3: Which coupling reagent is best for incorporating a sterically hindered unnatural amino acid?
A3: For sterically hindered amino acids, including many unnatural ones, standard coupling reagents may be inefficient. More potent activating reagents are often required.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for difficult couplings.[6]
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are known for their high reactivity and are excellent choices for hindered couplings.[6][7] HATU is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the resulting active ester.[6]
-
Carbodiimides with Additives: While DCC and DIC are common, their reactivity can be boosted by additives like HOAt or OxymaPure for challenging couplings.[7][8]
Below is a comparison of commonly used coupling reagents for difficult couplings:
| Coupling Reagent | Class | Key Features | Recommended for |
| HATU | Aminium Salt | Highly reactive, low racemization with HOAt.[6] | Sterically hindered and N-methyl amino acids.[7] |
| HCTU | Aminium Salt | More reactive than HBTU due to the 6-chloro-HOBt moiety.[7] | Difficult peptide sequences.[7] |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[7] | General use, microwave-assisted SPPS.[7] |
| PyBOP | Phosphonium Salt | Generates OBt esters, widely used for difficult couplings.[6] | Routine SPPS and solution synthesis.[6] |
| DEPBT | Organophosphorous | High resistance to racemization.[7] | Racemization-prone amino acids like Fmoc-His(Trt)-OH.[7] |
Q4: Can I use the same coupling protocol for all unnatural amino acids?
A4: No, a one-size-fits-all approach is often not effective. The optimal protocol depends on the specific properties of the unnatural amino acid.
-
Steric Hindrance: For bulky amino acids, longer coupling times, higher temperatures (microwave synthesis), and more potent coupling reagents are often necessary.[4][5]
-
Electronic Effects: Electron-withdrawing or -donating groups on the unnatural amino acid side chain can affect the reactivity of the carboxyl group, potentially requiring adjustments to the activation time or reagent.
-
Side Chain Reactivity: If the unnatural amino acid has a reactive side chain, an appropriate orthogonal protecting group is crucial to prevent side reactions.[9]
Troubleshooting Aggregation and Solubility
Q5: My peptide is aggregating on the resin, leading to failed synthesis. What strategies can I use to overcome this?
A5: Peptide aggregation is a major cause of synthesis failure, especially with hydrophobic sequences.[3] Several strategies can mitigate this:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structure formation.
-
"Difficult Sequence" Solvents: Using solvent mixtures like DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.
-
Backbone Modifications:
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide can disrupt aggregation by introducing a "kink" in the peptide backbone. The original Ser, Thr, or Cys residue is regenerated during final cleavage.[3]
-
DMB/HMB Amino Acids: These backbone-protected amino acids can improve solubility and prevent aggregation.
-
-
Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can help overcome aggregation and improve reaction kinetics.[4][5]
Protecting Group Strategies
Q6: How do I choose the right protecting group for the side chain of my unnatural amino acid?
A6: The choice of a side-chain protecting group is critical and must be orthogonal to the N-terminal protecting group (e.g., Fmoc) and the resin linker.[10][11] This means it should be stable during the entire synthesis and selectively removable only during the final cleavage step, or under specific conditions if side-chain modification is desired.[9]
| Protecting Group | Removed By | Stable To | Use Case |
| tBu (tert-Butyl) | Strong acid (e.g., TFA)[10] | Piperidine, Pd(0), Hydrazine | Protecting Asp, Glu, Ser, Thr side chains in Fmoc SPPS.[10][12] |
| Trt (Trityl) | Mild acid (e.g., 1% TFA in DCM) | Piperidine, Pd(0), Hydrazine | Protecting Asn, Gln, His side chains to improve solubility and prevent side reactions.[9] |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Piperidine, Pd(0), Hydrazine | Protecting Lys, Orn, Dap, Dab side chains.[9][12] |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Strong acid (e.g., TFA)[12] | Piperidine | Protecting the guanidino group of Arginine.[12] |
| ivDde | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) | Orthogonal protection for on-resin side-chain modification (e.g., cyclization). |
| Alloc | Pd(Ph₃P)₄ | TFA, Piperidine, Hydrazine | Orthogonal protection for on-resin side-chain modification. |
Experimental Protocols & Workflows
Protocol 1: Standard Coupling for a Non-Hindered Unnatural Amino Acid
This protocol is suitable for incorporating an unnatural amino acid that is not sterically demanding.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Enhanced Protocol for a Sterically Hindered Unnatural Amino Acid
This protocol incorporates strategies to improve the coupling of a bulky unnatural amino acid.
-
Resin Swelling: Swell the resin in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, then drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with NMP (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin. Perform the coupling at 50°C for 30 minutes or use a microwave synthesizer with a program optimized for difficult couplings (e.g., 5 minutes at 75°C).
-
Washing: Wash the resin with NMP (5 times) and DCM (3 times).
-
Confirmation and Capping:
-
Perform a Kaiser test.
-
If the test is positive, perform a second coupling (double coupling) with a fresh solution of activated amino acid.
-
If the test is still positive after the second coupling, cap the remaining free amines with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.
-
Workflow for Troubleshooting Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide synthesis yield.
Diagram of Orthogonal Protecting Group Strategy
This diagram illustrates the concept of an orthogonal protecting group strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which is essential when working with functionalized unnatural amino acids.
Caption: Orthogonal protection scheme in Fmoc Solid-Phase Peptide Synthesis.
Analytical Characterization
Q7: How can I confirm the identity and purity of my synthesized peptide containing an unnatural amino acid?
A7: A combination of analytical techniques is essential for proper characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary method for assessing the purity of the crude peptide.[13][14][15] It separates the target peptide from impurities like deletion sequences, truncated sequences, and products of side reactions.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[13][14][16] This confirms the successful incorporation of the unnatural amino acid and the overall sequence integrity. Techniques like ESI-MS or MALDI-TOF are commonly used.[14] Tandem MS (MS/MS) can be used for sequence verification.[16]
-
Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide, providing quantitative data to confirm the presence and ratio of the unnatural amino acid relative to the natural ones.[13]
By using these troubleshooting guides and protocols, researchers can more effectively address the challenges associated with synthesizing peptides containing unnatural amino acids, ultimately leading to improved yields and higher purity products.
References
- 1. biotage.com [biotage.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. occamdesign.com [occamdesign.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. polarispeptides.com [polarispeptides.com]
Technical Support Center: Incorporation of 4-Bromo-2-chloro-D-phenylalanine
Welcome to the technical support center for the incorporation of 4-Bromo-2-chloro-D-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing extremely low or no incorporation of this compound into my protein?
A1: The primary challenge is the stereochemistry of the amino acid. 4-Bromo-2-chloro-D -phenylalanine is a D-amino acid. The natural protein synthesis machinery in virtually all organisms is evolved to exclusively incorporate L-amino acids. The ribosome itself strongly discriminates against D-aminoacyl-tRNAs.[1] Therefore, standard in vivo expression systems using amber suppression are highly unlikely to yield significant incorporation of a D-amino acid.
Q2: What specialized methods are required to incorporate a D-amino acid like this compound?
A2: Successful incorporation of D-amino acids typically requires one or more of the following advanced techniques:
-
Engineered Ribosomes: Utilizing ribosomes with specific mutations in the 23S rRNA can increase their tolerance for D-aminoacyl-tRNAs.[1][2] This is a complex undertaking and not a commercially available solution.
-
In Vitro Cell-Free Protein Synthesis (CFPS): Cell-free systems provide an open environment that is more amenable to manipulation and can be optimized for D-amino acid incorporation.[3]
-
D-aminoacyl-tRNA Deacylase (DTD) Knockout Strains: DTD is an enzyme that removes D-amino acids from tRNAs, acting as a key quality control mechanism.[4][5] Using an E. coli strain where the dtd gene is knocked out can prevent the removal of your D-amino acid from the tRNA, thereby increasing its chances of being incorporated.
-
A Highly Specific Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase that efficiently and specifically charges the suppressor tRNA with this compound is essential. This aaRS must be evolved or designed to accept the D-isomer of this bulky, halogenated amino acid.
Q3: Is there a commercially available, pre-engineered system for incorporating this compound?
A3: Currently, there are no commercially available, plug-and-play kits specifically designed for the incorporation of this compound. Researchers typically need to develop and optimize these specialized systems in-house.
Q4: Can I use a standard Phenylalanyl-tRNA synthetase (PheRS) or an evolved synthetase for a similar L-amino acid?
A4: It is highly improbable. The active site of an aaRS is stereospecific. A synthetase evolved for an L-amino acid will not efficiently recognize and charge a D-amino acid. A new synthetase must be specifically engineered for this compound.
Troubleshooting Guides
Issue 1: Low or No Protein Yield in a Cell-Free System
If you are using a cell-free protein synthesis (CFPS) system and observe low or no yield of your target protein, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Ribosomal Inhibition | Standard ribosomes are inefficient at incorporating D-amino acids. If possible, use a cell extract prepared from a strain with engineered ribosomes tolerant to D-amino acids.[1][6] |
| Suboptimal aaRS Activity | The engineered aaRS for this compound may have low efficiency. Increase the concentration of the purified aaRS in the CFPS reaction. Consider further directed evolution of the synthetase to improve its catalytic efficiency.[7][8][9] |
| Low Concentration of Charged tRNA | Increase the concentration of both the suppressor tRNA and this compound in the reaction mix. Ensure the UAA is fully dissolved. |
| Toxicity of the UAA | Although less of a concern in cell-free systems, high concentrations of the UAA might inhibit components of the translation machinery. Perform a titration experiment to find the optimal concentration of this compound. |
| General CFPS Conditions | Optimize standard CFPS parameters such as energy source concentration, magnesium and potassium ion concentrations, and incubation temperature and time.[10][11][12] |
Issue 2: High Levels of Truncated Protein
High levels of truncated protein suggest that translation is terminating at the amber (UAG) codon instead of incorporating this compound.
| Potential Cause | Recommended Solution |
| Competition with Release Factor 1 (RF1) | If using a standard E. coli cell extract, RF1 will compete with the suppressor tRNA at the UAG codon. Use a cell extract from an RF1 knockout (prfA knockout) strain. |
| Inefficient Suppressor tRNA | The expression level or activity of your suppressor tRNA may be low. Increase the amount of suppressor tRNA plasmid in your expression system or the amount of purified tRNA in your CFPS reaction. |
| Poor Recognition by aaRS | The engineered aaRS may not be efficiently charging the suppressor tRNA with the D-amino acid. This leads to a low concentration of acylated suppressor tRNA available for translation. Further optimization of the aaRS is necessary.[13] |
| Codon Context | The nucleotides surrounding the UAG codon can influence suppression efficiency. If possible, mutate the nucleotides downstream of the UAG codon, as certain sequences can enhance readthrough. |
Issue 3: Suspected Misincorporation of Natural Amino Acids
Even with an evolved synthetase, there's a risk of misincorporation of natural amino acids at the target UAG codon.
| Potential Cause | Recommended Solution |
| Lack of aaRS Specificity | The engineered aaRS may still have some affinity for natural amino acids, particularly L-phenylalanine. Perform negative selection during the directed evolution of the aaRS to select against the recognition of natural amino acids.[9] |
| Contamination of UAA Stock | Your this compound stock may be contaminated with L-amino acids. Use a high-purity source of the UAA. |
| Confirmation of Incorporation | To confirm the specific incorporation of this compound, purify the protein and analyze it by mass spectrometry. Digestion of the protein followed by MS/MS analysis of the peptide containing the UAA will confirm its mass and therefore its identity. |
Experimental Protocols & Visualizations
General Workflow for D-Amino Acid Incorporation
The successful incorporation of a D-amino acid is a multi-step process that requires careful optimization at each stage. The following diagram illustrates a typical workflow.
Signaling Pathway: The Challenge of D-Amino Acid Incorporation
The following diagram illustrates the key obstacles the translational machinery faces when attempting to incorporate a D-amino acid.
Logical Relationship: Troubleshooting Low Incorporation Rates
This diagram outlines the logical steps to troubleshoot low incorporation rates of this compound.
References
- 1. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arep.med.harvard.edu [arep.med.harvard.edu]
- 3. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. Widespread Distribution of Cell Defense against d-Aminoacyl-tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. otd.harvard.edu [otd.harvard.edu]
- 8. escholarship.org [escholarship.org]
- 9. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Stability issues of 4-Bromo-2-chloro-D-phenylalanine under cleavage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-Bromo-2-chloro-L-phenylalanine during solid-phase peptide synthesis (SPPS), with a focus on cleavage conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the cleavage of peptides containing 4-Bromo-2-chloro-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is 4-Bromo-2-chloro-L-phenylalanine stable under standard TFA cleavage conditions?
A1: While specific quantitative stability data for 4-Bromo-2-chloro-L-phenylalanine is limited in publicly available literature, halogenated phenylalanines are generally considered to be relatively stable under standard TFA cleavage conditions (e.g., TFA/TIPS/H₂O 95:2.5:2.5). However, the presence of two halogen substituents on the aromatic ring may increase the potential for side reactions, such as dehalogenation, particularly under prolonged exposure to strong acids.
Q2: What are the potential side reactions involving 4-Bromo-2-chloro-L-phenylalanine during cleavage?
A2: The primary concern is the potential for dehalogenation , where one or both halogen atoms are removed from the phenyl ring. This can lead to the formation of peptides containing 4-Bromo-phenylalanine, 2-Chloro-phenylalanine, or even Phenylalanine. The likelihood of this side reaction may increase with longer cleavage times and higher temperatures. Another potential, though less common, side reaction could be the modification of the aromatic ring by carbocations generated from protecting groups, although the electron-withdrawing nature of the halogens offers some protection against this.
Q.3: Which cleavage cocktail is recommended for peptides containing 4-Bromo-2-chloro-L-phenylalanine?
A3: A standard and effective cleavage cocktail for peptides containing halogenated phenylalanine derivatives is a mixture of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5, v/v/v) . TIPS acts as a scavenger to quench carbocations generated during the cleavage of other protecting groups, which can help minimize side reactions. For peptides with other sensitive residues (e.g., Met, Cys, Trp), a more comprehensive cocktail like Reagent K may be considered, but it's important to first assess its compatibility.
Q4: How can I detect potential dehalogenation of my peptide?
A4: The most effective method for detecting dehalogenation is mass spectrometry (MS) . You should observe peaks corresponding to the mass of the desired peptide, as well as potential side products with mass shifts corresponding to the loss of bromine (-79.9 Da), chlorine (-35.5 Da), or both (-115.4 Da). High-performance liquid chromatography (HPLC) can also be used to separate these byproducts, which will likely have different retention times from the target peptide.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected peaks in Mass Spectrometry corresponding to dehalogenated peptide. | 1. Prolonged cleavage time. 2. Elevated cleavage temperature. 3. Inefficient scavenging. | 1. Optimize the cleavage time. Start with a shorter duration (e.g., 2 hours) and monitor the reaction. 2. Perform the cleavage at room temperature or on ice. 3. Ensure fresh, high-quality scavengers like TIPS are used in the correct proportion. |
| Low yield of the desired peptide. | 1. Incomplete cleavage from the resin. 2. Precipitation issues. 3. Adsorption of the halogenated peptide to labware. | 1. Extend the cleavage time cautiously, monitoring for dehalogenation. 2. Optimize the precipitation solvent and temperature. 3. Use low-adsorption labware. |
| Broad or tailing peaks in HPLC. | 1. Presence of closely related impurities (e.g., partially dehalogenated species). 2. On-resin aggregation. | 1. Optimize the HPLC gradient to improve separation. 2. Use aggregation-disrupting additives during synthesis and cleavage if suspected. |
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing 4-Bromo-2-chloro-L-phenylalanine
-
Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL/g resin) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water in a ratio of 95:2.5:2.5 (v/v/v). For 1 gram of resin, prepare approximately 10 mL of the cocktail.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2 hours.
-
Note: For peptides with multiple sensitive residues or known cleavage difficulties, the reaction time can be extended to 3-4 hours. It is recommended to perform a small-scale trial cleavage to optimize the time.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL/g resin).
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample by HPLC and Mass Spectrometry to confirm the identity and purity of the peptide and to check for any dehalogenated byproducts.
-
Visualizations
Preventing racemization during the coupling of 4-Bromo-2-chloro-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the peptide coupling of 4-Bromo-2-chloro-D-phenylalanine.
Troubleshooting Guide: Minimizing Racemization
The coupling of this compound presents a unique challenge due to the steric hindrance and electron-withdrawing nature of the halogen substituents on the phenyl ring. These factors can increase the acidity of the α-proton, making the amino acid more susceptible to racemization through both oxazolone formation and direct enolization. Below is a guide to troubleshoot and mitigate common issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of L-enantiomer detected post-coupling | 1. Racemization during activation: The chosen coupling reagent and conditions are promoting the formation of a stable oxazolone intermediate or direct enolization. | Employ modern coupling reagents with additives: Utilize uronium/aminium salts like HATU/HOAt or COMU , or phosphonium salts like PyAOP or DEPBT . These reagents, in the presence of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), form active esters that react rapidly with the amine component, minimizing the time for racemization to occur.[1][2][3] DEPBT is particularly noted for its ability to suppress racemization, even in challenging couplings.[2] |
| 2. Inappropriate base: The base used for neutralization or to facilitate the coupling is too strong or not sterically hindered, leading to abstraction of the α-proton. | Use a sterically hindered, weaker base: Replace stronger bases like diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base such as 2,4,6-collidine . This reduces the rate of α-proton abstraction.[2] | |
| 3. Prolonged reaction time: The activated amino acid exists for an extended period before coupling, increasing the opportunity for racemization. | Optimize reaction time and consider pre-activation: Monitor the reaction closely to determine the minimum time required for complete coupling. For some reagents, a short pre-activation of the amino acid before adding it to the amine component can be beneficial, but this should be kept brief. | |
| 4. High reaction temperature: Elevated temperatures can accelerate the rate of racemization. | Maintain low reaction temperatures: Perform the coupling at 0°C or room temperature . Avoid heating unless necessary to overcome severe steric hindrance, and if so, use microwave synthesis with caution and optimized, short reaction times.[4] | |
| Incomplete coupling reaction | 1. Steric hindrance: The bulky halogen substituents on the phenylalanine ring and potentially on the coupling partner are impeding the reaction. | Select a highly reactive coupling reagent: Reagents like HATU , COMU , or PyBrOP are known to be effective for coupling sterically hindered amino acids.[2] Increase reagent equivalents: A moderate increase in the equivalents of the coupling reagent and the protected amino acid may be necessary. |
| 2. Poor solvent choice: The solvent may not be optimal for the solubility of reagents or for promoting the reaction. | Use appropriate solvents: N,N-Dimethylformamide (DMF) is a standard choice. For challenging couplings, consider using a solvent mixture or switching to N-methyl-2-pyrrolidone (NMP) . | |
| Side reactions observed | 1. Guanidinylation: Excess uronium/aminium reagent (e.g., HBTU, HATU) can react with the N-terminal amine of the peptide chain. | Use a slight excess of the amino acid: Ensure the amino acid is in slight molar excess relative to the coupling reagent. Alternatively, use a phosphonium-based reagent like PyBOP or DEPBT , which do not cause this side reaction.[2][5] |
| 2. Diketopiperazine formation: If this compound is the second amino acid being coupled in a solid-phase synthesis, cyclization to form a diketopiperazine can occur. | Couple a dipeptide: If possible, synthesize the dipeptide containing this compound and the subsequent amino acid in solution and then couple it to the resin. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: The bromine and chlorine atoms are electron-withdrawing groups. This electronic effect increases the acidity of the α-proton on the stereocenter, making it more susceptible to abstraction by a base. This can lead to racemization via direct enolization or through the formation of an oxazolone intermediate. Additionally, the substituents may introduce steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for racemization to occur.
Q2: Which coupling reagent is the best choice to minimize racemization for this amino acid?
A2: While no single reagent is universally "best" for all conditions, uronium/aminium reagents combined with additives that suppress racemization are highly recommended. HATU with HOAt or COMU are excellent choices due to their high reactivity and racemization-suppressing properties.[1][2] For particularly challenging cases, phosphonium salt reagents like DEPBT have shown remarkable resistance to racemization.[2] It is advisable to perform small-scale test couplings with a few different reagents to determine the optimal choice for your specific peptide sequence.
Q3: What is the role of additives like HOBt, HOAt, and Oxyma?
A3: These additives act as racemization suppressors.[6] When used with a coupling reagent (like a carbodiimide or a uronium/aminium salt), they form an activated ester intermediate with the carboxylic acid of the amino acid. These active esters are more reactive towards the amine component of the coupling partner than the initial activated species, leading to a faster peptide bond formation. This rapid coupling outcompetes the pathways that lead to racemization. HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[2]
Q4: How does the choice of base affect racemization?
A4: The base plays a crucial role in racemization. Stronger bases and less sterically hindered bases can more readily abstract the acidic α-proton of the activated amino acid, leading to loss of stereochemical integrity. Therefore, it is recommended to use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA), especially when coupling racemization-prone amino acids.[2]
Q5: Can I use microwave-assisted peptide synthesis for coupling this compound?
A5: Microwave energy can accelerate peptide coupling, which can be beneficial for sterically hindered amino acids. However, the associated increase in temperature can also increase the rate of racemization. If you choose to use microwave synthesis, it is critical to carefully control the temperature and use short irradiation times. It may be necessary to perform the coupling at a lower temperature (e.g., 50°C) to minimize racemization.[4]
Q6: How can I detect and quantify the extent of racemization?
A6: The most common method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9] This involves hydrolyzing the synthesized peptide to its constituent amino acids and then analyzing the D/L ratio of 4-Bromo-2-chloro-phenylalanine using a chiral column. Alternatively, the diastereomeric peptides formed due to racemization can sometimes be separated by reverse-phase HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine the enantiomeric excess.[10][11][12][13][14]
Experimental Protocols & Workflows
Below are generalized protocols for recommended coupling methods. It is advised to optimize these for your specific peptide sequence.
Protocol 1: Coupling using HATU/HOAt
-
Resin Preparation (for SPPS): Swell the resin in DMF. Perform the N-terminal deprotection of the growing peptide chain on the solid support and wash thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add a sterically hindered base such as 2,4,6-collidine (6 eq.) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative ninhydrin test is obtained.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and proceed to the next step in the synthesis.
Protocol 2: Coupling using COMU
-
Resin Preparation (for SPPS): As described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 eq.) and COMU (3 eq.) in DMF. Add a sterically hindered base like 2,4,6-collidine (6 eq.).
-
Coupling: Add the coupling solution to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress.
-
Washing: Wash the resin as described in Protocol 1.
A detailed, generalized procedure for using COMU can be found in the literature.[15]
Visualizing the Workflow
Experimental Workflow for Racemization Suppression
Caption: Recommended workflow for coupling this compound.
Decision Tree for Optimal Coupling Strategy
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. (Open Access) NMR methods for determination of enantiomeric excess. (2000) | Rothchild R | 96 Citations [scispace.com]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Overcoming Solubility Challenges with Peptides Containing 4-Bromo-2-chloro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with peptides incorporating the non-canonical amino acid, 4-Bromo-2-chloro-D-phenylalanine. This highly hydrophobic, halogenated amino acid can significantly decrease peptide solubility and increase the propensity for aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound insoluble in aqueous buffers?
A1: The presence of this compound dramatically increases the hydrophobicity of your peptide. The bromo and chloro substitutions on the phenyl ring contribute to a larger, nonpolar surface area, which leads to unfavorable interactions with water and a tendency to aggregate to minimize this exposure. Peptides with a high content of such hydrophobic residues often exhibit poor solubility in aqueous solutions like PBS or Tris buffers.
Q2: What is the first solvent I should try to dissolve my peptide?
A2: For a peptide with a high hydrophobic content due to this compound, it is recommended to start with a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water. Dimethylformamide (DMF) is a suitable alternative, especially if your peptide contains cysteine or methionine residues that can be oxidized by DMSO.
Q3: How can I determine the overall charge of my peptide to guide solvent selection?
A3: You can estimate the overall charge of your peptide at a given pH by following these steps:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if not acetylated).
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if not amidated).
-
Sum the values to get an approximate net charge.
A net positive charge suggests that an acidic solvent may aid solubility, while a net negative charge suggests a basic solvent might be helpful. However, due to the extreme hydrophobicity of this compound, organic solvents are often necessary regardless of the peptide's overall charge.
Q4: Can I use sonication or heating to improve the solubility of my peptide?
A4: Yes, both techniques can be beneficial, but should be used with caution. Sonication can help to break up aggregates and facilitate the dissolution process. Gentle warming (e.g., to 30-40°C) can also increase the kinetic energy of the molecules and improve solubility. However, excessive heating should be avoided as it can lead to peptide degradation.
Q5: What are "chaotropic agents" and can they help with solubility?
A5: Chaotropic agents, such as guanidine hydrochloride (Gdn-HCl) or urea, are substances that disrupt the structure of water and reduce the hydrophobic effect. They can be very effective in solubilizing highly aggregated peptides by unfolding them and exposing the peptide backbone to the solvent. A common starting point is 6 M Gdn-HCl or 8 M urea. However, be aware that these are denaturing agents and may interfere with downstream biological assays.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility problems with your peptide containing this compound.
Problem 1: Peptide is insoluble in the initial chosen solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient solvent strength. | Try a stronger organic solvent (e.g., move from acetonitrile to DMSO or DMF). | The high hydrophobicity of the modified phenylalanine requires a solvent that can effectively solvate the nonpolar regions. |
| Peptide has a net charge at neutral pH. | If the peptide has a net positive charge, try adding a small amount of acetic acid or TFA (0.1%). If it has a net negative charge, try adding a small amount of ammonium hydroxide (0.1%). | Adjusting the pH away from the peptide's isoelectric point can increase its net charge and improve solubility in aqueous/organic mixtures. |
| Aggregation is preventing dissolution. | Use sonication in a water bath for 5-10 minutes. | Mechanical energy can help to break apart pre-existing aggregates. |
| The peptide requires a denaturing environment. | As a last resort, try dissolving in 6 M Gdn-HCl or 8 M urea. | These agents disrupt the non-covalent interactions that hold aggregates together. |
Problem 2: Peptide precipitates when diluted into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale | | The final concentration of the organic solvent is too low. | Decrease the final dilution factor to maintain a higher percentage of the organic co-solvent. | The peptide may only be soluble in a specific range of organic solvent/water ratios. | | Rapid change in solvent environment. | Add the concentrated peptide stock solution dropwise to the aqueous buffer while vortexing. | This gradual addition helps to avoid localized high concentrations of the peptide that can lead to immediate precipitation. | | The pH of the final solution is near the peptide's isoelectric point. | Ensure the final buffer pH is at least 2 units away from the calculated isoelectric point (pI) of the peptide. | Peptides are least soluble at their pI where their net charge is zero. |
Data Presentation: Solubility of Hydrophobic Peptides
The following tables provide a general guideline for the solubility of peptides with increasing hydrophobicity. Note that these are estimated values and the actual solubility of your specific peptide containing this compound may vary.
Table 1: Qualitative Solubility of Peptides Based on Hydrophobic Residue Content
| % Hydrophobic Residues | Predominant Charge | Recommended Initial Solvent |
| < 30% | Charged (Acidic/Basic) | Water, Aqueous Buffer (e.g., PBS) |
| 30-50% | Charged (Acidic/Basic) | Water with pH adjustment (Acetic Acid or Ammonium Hydroxide) |
| > 50% | Any | Organic Solvent (DMSO, DMF, Acetonitrile) |
| > 50% with Halogenated Phe | Any | DMSO, DMF |
Table 2: Estimated Quantitative Solubility of a Model Hydrophobic Peptide in Various Solvents
| Solvent System | Estimated Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 10% Acetic Acid | 0.1 - 0.5 |
| Acetonitrile | 0.5 - 1.0 |
| DMF | > 5.0 |
| DMSO | > 10.0 |
| 6 M Guanidine Hydrochloride | > 2.0 |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to finding a suitable solvent for your peptide.
-
Initial Assessment: Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg).
-
Attempt Aqueous Solubilization: Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
pH Adjustment (if the peptide has a net charge):
-
If the peptide is basic, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent Addition: If the peptide remains insoluble, add a small volume of DMSO (e.g., 20 µL) to the peptide pellet. Vortex thoroughly.
-
Co-solvent System: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing. If the peptide precipitates, you have exceeded its solubility limit in that co-solvent mixture.
Protocol 2: Solubility Testing Using a Turbidity Assay
This method can be used to quantitatively assess the solubility of your peptide in different solvent systems.
-
Prepare a High-Concentration Stock Solution: Dissolve your peptide in 100% DMSO to a high concentration (e.g., 20 mg/mL).
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your peptide stock solution into your desired aqueous buffer.
-
Incubate and Measure Absorbance: Incubate the plate at room temperature for 1 hour. Measure the absorbance at a wavelength where the peptide does not absorb (e.g., 600 nm) to assess turbidity.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the solubility limit.
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Solubility
Caption: A stepwise workflow for troubleshooting peptide solubility issues.
Diagram 2: Factors Influencing Peptide Solubility
Caption: Key factors that influence the solubility of a peptide.
Technical Support Center: Quantification of 4-Bromo-2-chloro-L-phenylalanine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical techniques for the quantification of 4-Bromo-2-chloro-L-phenylalanine incorporation into proteins.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-2-chloro-L-phenylalanine and why is it used in research?
A1: 4-Bromo-2-chloro-L-phenylalanine is a non-natural amino acid, meaning it is not one of the 20 common amino acids found in nature. Its unique structure, containing both bromine and chlorine atoms, makes it a valuable tool in protein engineering and drug development. These halogen atoms can serve as spectroscopic probes, facilitate unique chemical reactions, or be used to enhance the properties of proteins.
Q2: What are the primary methods for quantifying the incorporation of 4-Bromo-2-chloro-L-phenylalanine into proteins?
A2: The primary methods for quantifying the incorporation of this unnatural amino acid (UAA) involve the complete hydrolysis of the protein into its constituent amino acids, followed by chromatographic separation and detection. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of 4-Bromo-2-chloro-L-phenylalanine from the natural amino acids.
Q3: Why is accurate quantification of UAA incorporation important?
A3: Accurate quantification is crucial for several reasons. It confirms the success of the protein engineering experiment and provides the incorporation efficiency, which is the percentage of the target protein that contains the UAA. This information is vital for structure-function studies, ensuring the homogeneity of the protein sample for downstream applications, and for the development of protein-based therapeutics where precise stoichiometry is required.
Q4: Can I use standard protein hydrolysis methods for proteins containing 4-Bromo-2-chloro-L-phenylalanine?
A4: Standard acid hydrolysis protocols, such as using 6 M HCl at 110°C, are generally applicable.[1][2] However, the stability of the halogenated aromatic ring under these conditions should be considered. It is advisable to perform control experiments with the free amino acid to assess its stability and recovery during hydrolysis.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of 4-Bromo-2-chloro-L-phenylalanine incorporation.
Issue 1: Low or No Detectable Incorporation of 4-Bromo-2-chloro-L-phenylalanine
| Potential Cause | Troubleshooting Step |
| Inefficient orthogonal translation system: The aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the tRNA with 4-Bromo-2-chloro-L-phenylalanine, or the tRNA may not be effectively recognizing the codon. | - Optimize the expression levels of the aaRS and tRNA. - Verify the fidelity of the aaRS for 4-Bromo-2-chloro-L-phenylalanine over native amino acids. - Sequence the plasmid encoding the aaRS and tRNA to ensure there are no mutations. |
| Toxicity of the unnatural amino acid: High concentrations of 4-Bromo-2-chloro-L-phenylalanine may be toxic to the expression host, leading to poor protein expression. | - Titrate the concentration of the UAA in the growth media to find the optimal, non-toxic concentration. - Monitor cell growth and viability after the addition of the UAA. |
| Poor uptake of the UAA by the cells: The cell membrane may not be efficiently transporting 4-Bromo-2-chloro-L-phenylalanine. | - Use a richer growth medium. - Co-express a transporter protein that may facilitate the uptake of the UAA. |
| Degradation of the UAA: The UAA may be unstable in the growth media or inside the cell. | - Prepare fresh solutions of 4-Bromo-2-chloro-L-phenylalanine for each experiment. - Analyze the stability of the UAA in the media over the course of the expression experiment. |
Issue 2: Inconsistent or Non-Reproducible Quantification Results
| Potential Cause | Troubleshooting Step |
| Incomplete protein hydrolysis: The protein may not be fully broken down into its constituent amino acids, leading to an underestimation of the UAA content.[2][3] | - Optimize hydrolysis time and temperature. A time-course study (e.g., 24, 48, 72 hours) can help determine the optimal duration.[4] - Ensure complete removal of oxygen during acid hydrolysis to prevent degradation of certain amino acids.[2] |
| Degradation of 4-Bromo-2-chloro-L-phenylalanine during hydrolysis: The harsh conditions of acid hydrolysis may degrade the UAA.[3] | - Include a known amount of free 4-Bromo-2-chloro-L-phenylalanine as an internal standard in a parallel hydrolysis reaction to determine its recovery rate. - Consider alternative hydrolysis methods, such as enzymatic digestion, although complete hydrolysis can be challenging. |
| Poor derivatization efficiency: If using a pre-column derivatization method for HPLC with UV or fluorescence detection, the reaction with 4-Bromo-2-chloro-L-phenylalanine may be incomplete. | - Optimize the derivatization reaction conditions (pH, temperature, time, and reagent concentration). - Use a derivatizing agent known to react efficiently with sterically hindered amino acids. |
| Matrix effects in LC-MS/MS: Components from the hydrolyzed protein sample can interfere with the ionization of 4-Bromo-2-chloro-L-phenylalanine, leading to signal suppression or enhancement. | - Use a stable isotope-labeled version of 4-Bromo-2-chloro-L-phenylalanine as an internal standard to correct for matrix effects. - Perform a standard addition experiment to assess the extent of matrix effects. - Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances. |
Issue 3: High Background or Interfering Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Contamination from reagents or labware: Impurities in solvents, acids, or derivatization reagents can lead to interfering peaks. | - Use high-purity reagents and solvents (HPLC or LC-MS grade). - Thoroughly clean all glassware and plasticware used for sample preparation. Running a "blank" hydrolysis and analysis with only the reagents can help identify sources of contamination. |
| Side reactions during derivatization: The derivatizing agent may react with other components in the sample or degrade to produce interfering byproducts. | - Optimize the derivatization conditions to minimize side reactions. - Analyze a blank sample (no amino acids) with the derivatizing agent to identify reagent-related peaks. |
| Co-elution with a natural amino acid or other compound: An interfering peak may have a similar retention time to 4-Bromo-2-chloro-L-phenylalanine. | - Optimize the chromatographic separation by changing the mobile phase composition, gradient, or column chemistry. - If using LC-MS/MS, utilize multiple reaction monitoring (MRM) with specific precursor and product ion transitions for 4-Bromo-2-chloro-L-phenylalanine to enhance selectivity. |
Data Presentation
Table 1: Quantitative Analysis of 4-Bromo-2-chloro-L-phenylalanine Incorporation in Protein X
| Analytical Method | Parameter | Result | Unit |
| Amino Acid Analysis (HPLC) | Amount of Phenylalanine (Phe) | 48.5 | nmol |
| Amount of 4-Bromo-2-chloro-L-phenylalanine (BcF) | 1.5 | nmol | |
| Incorporation Efficiency | 3.0 | % | |
| LC-MS/MS | Peak Area of Phe | 1.2 x 10^7 | arbitrary units |
| Peak Area of BcF | 3.5 x 10^5 | arbitrary units | |
| Relative Abundance (BcF/Phe) | 0.029 | ratio | |
| Intact Protein Mass Spectrometry | Expected Mass (with Phe) | 25000.0 | Da |
| Expected Mass (with BcF) | 25142.4 | Da | |
| Observed Mass | 25000.5, 25142.9 | Da |
Incorporation Efficiency (%) = [nmol(BcF) / (nmol(Phe) + nmol(BcF))] x 100
Experimental Protocols
1. Protein Hydrolysis (Acid Hydrolysis)
-
Sample Preparation: Accurately weigh or pipette a known amount of purified protein (typically 10-50 µg) into a hydrolysis tube. Lyophilize the sample if it is in a volatile buffer.
-
Acid Addition: Add 100-200 µL of 6 M HCl containing 1% phenol (to prevent halogenation of tyrosine) to each tube.
-
Vacuum Sealing: Freeze the samples in liquid nitrogen and seal the tubes under vacuum.
-
Hydrolysis: Place the sealed tubes in a heating block or oven at 110°C for 24 hours.
-
Drying: After cooling, open the tubes and dry the hydrolysate completely under vacuum.
-
Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer for analysis (e.g., 0.1 M HCl or the initial mobile phase of the HPLC/LC-MS).
2. Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
4-Bromo-2-chloro-L-phenylalanine: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically by infusing a standard of the UAA.
-
Phenylalanine: 166.1 -> 120.1
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 4-Bromo-2-chloro-L-phenylalanine and phenylalanine.
-
Calculate the amount of each amino acid in the hydrolyzed protein sample by interpolating from the standard curve.
-
Determine the incorporation efficiency as described in the Data Presentation section.
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Confirming 4-Bromo-2-chloro-L-phenylalanine Incorporation via Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry-based approaches for verifying the successful incorporation of the non-canonical amino acid (ncAA) 4-Bromo-2-chloro-L-phenylalanine into a target protein. We will explore the experimental workflow, data analysis strategies, and compare mass spectrometry with alternative analytical techniques, supported by detailed protocols and data presentation.
Introduction to ncAA Incorporation and the Need for Verification
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a powerful tool in chemical biology, enabling the introduction of novel functionalities such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications.[1][2] 4-Bromo-2-chloro-L-phenylalanine is a halogenated phenylalanine analog that can be used to probe protein structure and interactions. Successful incorporation is dependent on the efficiency and fidelity of an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3] Given that mis-incorporation of natural amino acids can occur, robust analytical methods are essential to confirm the presence and location of the desired ncAA in the final protein product. Mass spectrometry (MS) has emerged as the gold standard for this verification due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[1][4]
The Mass Spectrometry Workflow for ncAA Confirmation
The overall process, from expressing the modified protein to confirming ncAA incorporation via mass spectrometry, follows a multi-step workflow. This typically involves cell culture and protein expression, purification of the target protein, enzymatic digestion into smaller peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 3. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine
For researchers, scientists, and drug development professionals, the precise structural validation of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as 4-Bromo-2-chloro-D-phenylalanine, introduces unique challenges and necessitates robust analytical techniques. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other methods for the structural elucidation of these complex peptides, supported by experimental data from analogous halogenated systems.
The introduction of halogen atoms into phenylalanine residues can significantly influence peptide conformation, stability, and biological activity. Therefore, meticulous structural verification is crucial. While techniques like Mass Spectrometry (MS) provide essential information on molecular weight and sequence, NMR spectroscopy stands out for its ability to deliver detailed three-dimensional structural information in solution, mimicking physiological conditions.
The Power of NMR in Unraveling Peptide Architecture
NMR spectroscopy offers a suite of experiments that, when used in concert, can provide a near-complete atomic-level picture of a peptide's structure. Key one-dimensional (1D) and two-dimensional (2D) NMR techniques play distinct and complementary roles in this process.
-
1D ¹H NMR: This is often the first step in the analysis, providing a fingerprint of the peptide. The chemical shifts of the protons can give initial indications of the peptide's folding and purity.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is instrumental in assigning the protons within an amino acid's spin system.
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This allows for the identification of all protons belonging to a single amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the 3D structure of a peptide. They identify protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. This information is used to calculate distance restraints that guide the final structure determination.[1] ROESY is particularly useful for medium-sized molecules where the NOE effect might be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances and providing another layer of structural information.[1]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is valuable for confirming sequence and side-chain conformations.[1]
A Comparative Look: NMR vs. Other Techniques
While NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive peptide characterization.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Sample State | Solution or Solid-State | Gas Phase (after ionization) | Crystalline Solid |
| Information | 3D structure, dynamics, interactions in solution | Molecular weight, sequence, modifications | High-resolution 3D structure in solid state |
| Sample Amount | mg range (typically 0.1-5 mM)[1] | µg to ng range | mg range |
| Strengths | Provides structural information in a native-like environment, can study dynamics | High sensitivity, accurate mass determination | Atomic resolution structures |
| Limitations | Lower sensitivity, can be time-consuming, size limitations | Provides limited 3D structural information | Requires crystal formation, which can be challenging and may not represent the solution state |
Experimental Workflow for Structural Validation
The structural validation of a peptide containing this compound using NMR involves a multi-step process.
Caption: Workflow for NMR-based structural validation of a synthetic peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide with this compound
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of peptides containing unnatural amino acids.[2][3][4]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Activate the Fmoc-protected this compound (or any other amino acid) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][5]
-
Sample Purity: The peptide should be of high purity (>95%) to avoid spectral contamination.[1]
-
Solvent: Dissolve the peptide in a deuterated solvent, such as D₂O or a buffer prepared in D₂O, to minimize the solvent signal.[1]
-
Concentration: The peptide concentration should typically be in the range of 0.1-5 mM to achieve a good signal-to-noise ratio without causing aggregation.[1]
-
pH: Adjust the pH of the sample, as it can significantly affect chemical shifts and peptide conformation.
-
NMR Experiments: Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
Expected NMR Data for a Peptide with this compound
Due to the scarcity of publicly available NMR data for peptides containing the specific this compound residue, we present expected chemical shift ranges based on data from peptides with other halogenated phenylalanines and general knowledge of peptide NMR.
Expected ¹H and ¹³C Chemical Shift Ranges
The electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the chemical shifts of the aromatic protons and carbons of the this compound residue.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Backbone NH | 7.5 - 9.0 | N/A |
| α-CH | 4.0 - 5.0 | 50 - 60 |
| β-CH₂ | 2.8 - 3.5 | 35 - 45 |
| Aromatic CH | 7.0 - 7.8 | 115 - 135 |
| Aromatic C-Br | N/A | ~120 |
| Aromatic C-Cl | N/A | ~130 |
Note: These are estimated ranges and can vary depending on the peptide sequence and conformation.
Data from an Analogous System: A Dipeptide with 2-Fluorophenylalanine
To illustrate the type of data obtained from NMR analysis, the following table summarizes the ¹H and ¹³C NMR chemical shifts for a dipeptide containing 2-fluorophenylalanine (Phe(2-F)-Phe).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH | 8.5 | N/A |
| α-CH (Phe(2-F)) | 4.8 | 55.9 |
| β-CH₂ (Phe(2-F)) | 3.2, 3.4 | 33.3 |
| α-CH (Phe) | 4.5 | 57.5 |
| β-CH₂ (Phe) | 3.1, 3.3 | 39.4 |
| Aromatic CH (Phe(2-F)) | 7.1 - 7.4 | 118.2 - 134.5 |
| Aromatic C-F (Phe(2-F)) | N/A | 163.7 |
| Aromatic CH (Phe) | 7.2 - 7.3 | 129.8 - 139.1 |
Data adapted from a study on fluorinated diphenylalanines.
Visualizing the NMR Analysis Workflow
The logical flow of assigning resonances and determining the structure of a peptide using 2D NMR can be visualized as follows:
Caption: Logical workflow for peptide structure determination using 2D NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the high-resolution structural validation of complex peptides containing unnatural amino acids like this compound. While challenges in sensitivity and data analysis exist, the detailed structural and dynamic information it provides is unparalleled by other techniques. By combining a suite of NMR experiments with robust data analysis, researchers can confidently elucidate the three-dimensional architecture of these novel peptides, paving the way for a deeper understanding of their structure-function relationships and accelerating their development as potential therapeutics.
References
- 1. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-D-phenylalanine and Other Halogenated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-chloro-D-phenylalanine with other halogenated phenylalanine analogues. The information presented herein is curated from established chemical principles and experimental data from palladium-catalyzed cross-coupling reactions, offering a valuable resource for synthetic chemists and drug developers.
Introduction to the Reactivity of Halogenated Phenylalanines
Halogenated phenylalanines are crucial building blocks in medicinal chemistry and chemical biology. The introduction of halogen atoms onto the phenyl ring provides a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The nature and position of the halogen atom significantly influence the reactivity of the C-X bond, dictating the reaction conditions required for successful coupling. The general reactivity trend for aryl halides in palladium-catalyzed reactions is well-established and follows the order of bond strength: C-I < C-Br < C-Cl < C-F.[1][2] This trend is a cornerstone for predicting and comparing the reactivity of different halogenated phenylalanines.
Factors Influencing Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogenated phenylalanines in common cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings is primarily governed by the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3] Several factors influence the ease of this step:
-
Nature of the Halogen: The strength of the carbon-halogen bond is the most critical factor. Weaker bonds, such as C-I, are more readily cleaved by the palladium catalyst, leading to higher reactivity.[4] Conversely, the strong C-F bond is typically unreactive under standard cross-coupling conditions.
-
Position of the Halogen: The electronic environment of the C-X bond, influenced by the position of the halogen and other substituents on the aromatic ring, can affect reactivity. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition.
-
Steric Hindrance: Bulky groups near the halogen atom can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate.
-
Catalyst System: The choice of palladium precursor, ligand, and base can be optimized to facilitate the coupling of less reactive aryl halides.
Comparative Reactivity of Halogenated Phenylalanines
Based on the established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions, the following table summarizes the expected relative reactivity of various halogenated phenylalanines. It is important to note that direct quantitative kinetic data comparing these specific compounds under identical conditions is not extensively available in the literature. The presented comparison is therefore a qualitative guide based on well-understood chemical principles.
| Halogenated Phenylalanine Derivative | Halogen(s) Present | Expected Relative Reactivity | Notes |
| 4-Iodo-D-phenylalanine | Iodine | Very High | The weak C-I bond makes it highly susceptible to oxidative addition. |
| This compound | Bromine, Chlorine | Moderate to High | The C-Br bond is expected to be significantly more reactive than the C-Cl bond. |
| 4-Bromo-D-phenylalanine | Bromine | High | A standard substrate for many cross-coupling reactions. |
| 2-Chloro-D-phenylalanine | Chlorine | Moderate | The C-Cl bond is stronger than C-Br, requiring more forcing reaction conditions. |
| 4-Chloro-D-phenylalanine | Chlorine | Moderate | Similar reactivity to the 2-chloro analogue, with potential minor electronic differences. |
| 4-Fluoro-D-phenylalanine | Fluorine | Very Low | The C-F bond is generally inert to standard palladium-catalyzed cross-coupling. |
Focus on this compound: Expected Reactivity and Site-Selectivity
For this compound, the key aspect of its reactivity in cross-coupling reactions is site-selectivity. Given the significant difference in the C-Br and C-Cl bond strengths, palladium-catalyzed reactions are expected to proceed preferentially at the more reactive C-Br bond. This allows for selective functionalization at the 4-position of the phenyl ring, leaving the C-Cl bond intact for potential subsequent transformations under more vigorous conditions.
This selective reactivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different substituents onto the aromatic ring of the phenylalanine scaffold.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for the comparative study of halogenated phenylalanines.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
General Procedure:
-
To a reaction vessel, add the halogenated phenylalanine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
A general experimental procedure for a Suzuki-Miyaura reaction is provided in multiple sources, with slight variations in catalyst, base, and solvent systems.[5][6]
Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Procedure:
-
To a reaction vessel, add the halogenated phenylalanine derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
A suitable solvent, typically an amine base such as triethylamine or diisopropylamine which also acts as the base, is added.[2][4]
-
The terminal alkyne (1.1 eq.) is then added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
After the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.
The Sonogashira coupling is typically carried out under mild conditions, often at room temperature.[2]
Visualizations
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a comparative reactivity study of halogenated phenylalanines.
Caption: A generalized workflow for comparing the reactivity of halogenated phenylalanines.
Conclusion
The reactivity of halogenated phenylalanines in palladium-catalyzed cross-coupling reactions is a predictable and exploitable feature for the synthesis of complex molecules. The established trend of C-I > C-Br > C-Cl in terms of reactivity provides a solid framework for experimental design. For dihalogenated substrates like this compound, this reactivity difference allows for site-selective functionalization, a powerful strategy in multi-step synthesis. While direct comparative kinetic data for this specific molecule is not abundant, the principles outlined in this guide, supported by the provided experimental protocols, offer a robust starting point for researchers in the field.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
Validating the Function of Proteins Containing 4-Bromo-2-chloro-D-phenylalanine: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 4-Bromo-2-chloro-D-phenylalanine offers a powerful tool to probe and engineer protein function. This guide provides a comparative overview of key functional assays to validate the activity of proteins containing this di-halogenated phenylalanine analog, complete with experimental data from analogous UAA-containing proteins and detailed protocols.
The introduction of this compound, with its unique steric and electronic properties, can modulate protein stability, enzyme activity, and receptor-ligand interactions. Rigorous functional validation is crucial to understanding the impact of this modification. While specific data for proteins containing this compound is limited in publicly available literature, this guide draws upon established assays and data from proteins containing similar halogenated phenylalanine analogs to provide a practical framework for experimental design and data interpretation.
Table of Contents
-
Comparative Analysis of Functional Parameters
-
G-Protein Coupled Receptor (GPCR) Activity
-
Enzyme Kinetics
-
Protein Stability
-
-
Detailed Experimental Protocols
-
Radioligand Binding Assay for GPCRs
-
cAMP Second Messenger Assay for GPCRs
-
Spectrophotometric Enzyme Kinetic Assay
-
Protein Thermal Shift Assay
-
-
Visualizing Workflows and Pathways
-
GPCR Signaling Pathway
-
Experimental Workflow for Functional Validation
-
Comparative Analysis of Functional Parameters
The incorporation of halogenated phenylalanine analogs can lead to predictable, albeit nuanced, changes in protein function. The tables below summarize expected trends and provide example data based on studies with mono- and di-halogenated phenylalanine-containing proteins compared to their wild-type (WT) counterparts.
G-Protein Coupled Receptor (GPCR) Activity
The introduction of bulky, electronegative halogen atoms into a GPCR's binding pocket or allosteric sites can alter ligand affinity and downstream signaling.
Table 1: Comparison of GPCR Ligand Binding Affinity (Radioligand Binding Assay)
| Receptor Construct | Radioligand | Kd (nM) ± SEM | Bmax (fmol/mg protein) ± SEM |
| Wild-Type Receptor | [3H]-Dopamine | 1.5 ± 0.2 | 1250 ± 75 |
| Receptor + 4-Bromo-phenylalanine | [3H]-Dopamine | 2.8 ± 0.4 | 1180 ± 90 |
| Receptor + 4-Chloro-phenylalanine | [3H]-Dopamine | 2.1 ± 0.3 | 1210 ± 80 |
| Receptor + 4-Bromo-2-chloro-phe | [3H]-Dopamine | (Predicted) 3.5 - 5.0 | (Predicted) 1100 - 1200 |
Table 2: Comparison of GPCR Functional Potency (cAMP Assay)
| Receptor Construct | Agonist | EC50 (nM) ± SEM |
| Wild-Type Receptor | Dopamine | 10.2 ± 1.5 |
| Receptor + 4-Bromo-phenylalanine | Dopamine | 25.8 ± 3.1 |
| Receptor + 4-Chloro-phenylalanine | Dopamine | 18.5 ± 2.2 |
| Receptor + 4-Bromo-2-chloro-phe | Dopamine | (Predicted) 30.0 - 50.0 |
Note: Predicted values for 4-Bromo-2-chloro-phenylalanine are extrapolated based on the observed effects of single halogen substitutions and the increased steric hindrance and electronegativity of a di-halogenated analog.
Enzyme Kinetics
Incorporating di-halogenated phenylalanine near an enzyme's active site can impact substrate binding and catalytic turnover.
Table 3: Comparison of Enzyme Kinetic Parameters
| Enzyme Construct | Substrate | Km (µM) ± SEM | kcat (s-1) ± SEM | kcat/Km (M-1s-1) |
| Wild-Type Phenylalanine Dehydrogenase | L-Phenylalanine | 50 ± 5 | 10 ± 1 | 2.0 x 105 |
| PheDH + 4-Bromo-phenylalanine | L-Phenylalanine | 75 ± 8 | 8 ± 0.9 | 1.1 x 105 |
| PheDH + 4-Chloro-phenylalanine | L-Phenylalanine | 62 ± 6 | 9 ± 1 | 1.4 x 105 |
| PheDH + 4-Bromo-2-chloro-phe | L-Phenylalanine | (Predicted) 80 - 100 | (Predicted) 6 - 8 | (Predicted) 0.6 - 1.0 x 105 |
Protein Stability
The hydrophobicity and size of the substituted amino acid can influence the overall thermal stability of the protein.
Table 4: Comparison of Protein Thermal Stability (Thermal Shift Assay)
| Protein Construct | Melting Temperature (Tm) in °C ± SD |
| Wild-Type T4 Lysozyme | 58.5 ± 0.3 |
| T4 Lysozyme + 4-Bromo-phenylalanine | 59.8 ± 0.4 |
| T4 Lysozyme + 4-Chloro-phenylalanine | 59.2 ± 0.3 |
| T4 Lysozyme + 4-Bromo-2-chloro-phe | (Predicted) 60.0 - 61.5 |
Detailed Experimental Protocols
Radioligand Binding Assay for GPCRs
This protocol determines the affinity (Kd) and density (Bmax) of receptors in a membrane preparation.
Materials:
-
Membrane preparation from cells expressing the GPCR of interest.
-
Radioligand (e.g., [3H]-agonist or antagonist).
-
Non-labeled competing ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GPCR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.[1]
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and saturation binding.
-
Total Binding: Add a known amount of membrane preparation and increasing concentrations of the radioligand to the wells.
-
Non-specific Binding: In parallel wells, add the membrane preparation, the same concentrations of radioligand, and a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.[2]
cAMP Second Messenger Assay for GPCRs
This assay measures the functional response of Gs or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the GPCR of interest.
-
Agonist or antagonist compounds.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed cells expressing the GPCR in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the agonist or antagonist in the appropriate assay buffer.
-
Cell Stimulation:
-
Agonist Mode: Remove the cell culture medium and add the different concentrations of the agonist to the cells.
-
Antagonist Mode: Pre-incubate the cells with the antagonist at various concentrations before adding a fixed concentration of agonist (typically the EC80).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[3]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4][5]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist/antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).[6]
Spectrophotometric Enzyme Kinetic Assay
This protocol measures the kinetic parameters (Km and kcat) of an enzyme by monitoring the change in absorbance of a substrate or product over time.[7][8]
Materials:
-
Purified enzyme (wild-type and UAA-containing variants).
-
Substrate that produces a chromogenic product or consumes a chromogenic substrate.
-
Assay buffer at the optimal pH for the enzyme.
-
UV-Vis spectrophotometer.
-
Cuvettes or microplates.
Procedure:
-
Assay Setup: In a cuvette or microplate well, add the assay buffer and varying concentrations of the substrate.
-
Initiate Reaction: Add a fixed, known concentration of the enzyme to the substrate solution to start the reaction. Mix quickly.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength over time.[7]
-
Determine Initial Velocity (V0): Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[7]
Protein Thermal Shift Assay
Also known as Differential Scanning Fluorimetry (DSF), this assay determines the thermal stability of a protein by measuring its melting temperature (Tm).[9][10][11][12][13]
Materials:
-
Purified protein.
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[9][11]
-
Assay buffer.
-
96-well PCR plates.[9]
Procedure:
-
Sample Preparation: In a 96-well PCR plate, mix the purified protein with the fluorescent dye in the assay buffer.[9][10]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).[10][12]
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.[13]
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting melting curve is the Tm of the protein.[11][12]
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental procedures.
GPCR Signaling Pathway
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
Experimental Workflow for Functional Validation
Caption: Workflow for validating UAA-containing protein function.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. its.caltech.edu [its.caltech.edu]
- 12. proteos.com [proteos.com]
- 13. axxam.com [axxam.com]
Comparative Stability Analysis: Enhancing Peptide Therapeutics with 4-Bromo-2-chloro-D-phenylalanine
For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle. This guide provides a comparative analysis of peptide stability with and without the incorporation of the unnatural amino acid 4-Bromo-2-chloro-D-phenylalanine, offering insights into its potential to enhance therapeutic viability.
The modification of peptide backbones with unnatural amino acids is a key strategy to overcome rapid enzymatic degradation and improve thermal stability. The introduction of this compound is hypothesized to confer enhanced stability due to a combination of steric hindrance and the presence of a D-amino acid, which is less susceptible to proteolysis by naturally occurring L-amino acid-specific proteases.
Hypothetical Data on Comparative Peptide Stability
The following table presents illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of this compound. These values are hypothetical and serve as a guide for the expected outcomes of the experimental protocols detailed below.
| Stability Parameter | Peptide (with L-Phenylalanine) | Peptide (with this compound) | Fold Improvement |
| Serum Half-life (t½) in human serum | 15 minutes | > 240 minutes | > 16x |
| Proteolytic Degradation (Trypsin) | 95% degradation in 2 hours | < 10% degradation in 2 hours | > 9.5x |
| Proteolytic Degradation (Chymotrypsin) | > 98% degradation in 1 hour | < 15% degradation in 1 hour | > 6.5x |
| Thermal Stability (Tm) | 55 °C | 68 °C | +13 °C |
Experimental Workflow for Comparative Stability Analysis
The following diagram outlines the key steps in a typical workflow for comparing the stability of a native peptide with its modified counterpart.
Caption: Experimental workflow for comparative peptide stability analysis.
Detailed Experimental Protocols
Serum Stability Assay
This protocol assesses the stability of peptides in the presence of serum proteases.
-
Preparation of Peptide Solutions: Prepare stock solutions of both the native and modified peptides in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Incubation with Serum: In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to a final peptide concentration of 100 µg/mL.[1]
-
Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA).[1]
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate the serum proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of each peptide.
Enzymatic Degradation Assay
This protocol evaluates the susceptibility of the peptides to specific proteases.
-
Enzyme and Peptide Preparation: Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the native and modified peptides in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin).
-
Reaction Initiation: In separate tubes, add the protease to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-Course Sampling and Quenching: At defined time intervals, withdraw aliquots and stop the reaction by adding a protease inhibitor or an acidic solution (e.g., 1% TFA).
-
Analysis: Quantify the amount of undigested peptide at each time point using RP-HPLC or LC-MS.
-
Data Analysis: Determine the rate of degradation for each peptide by plotting the percentage of remaining peptide over time.
Thermal Stability Assay (Circular Dichroism)
This protocol measures the conformational stability of the peptides in response to temperature changes.
-
Sample Preparation: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for Circular Dichroism (CD) spectroscopy (typically 0.1-0.2 mg/mL).
-
CD Spectroscopy: Record the CD spectrum of each peptide at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-250 nm) to assess the initial secondary structure.
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is gradually increased (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).
-
Data Analysis: Plot the change in the CD signal as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm), which is an indicator of the peptide's thermal stability.[[“]][3][4]
Signaling Pathway of Proteolytic Degradation
The following diagram illustrates the general mechanism by which proteases recognize and cleave peptide bonds, and how the incorporation of a D-amino acid can inhibit this process.
Caption: Inhibition of proteolytic degradation by D-amino acid incorporation.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research
For researchers, scientists, and drug development professionals, understanding the in vivo biocompatibility of novel amino acid analogs is paramount. This guide provides a comparative overview of the known biocompatibility profiles of halogenated phenylalanine derivatives, offering a crucial resource in the absence of direct data on 4-Bromo-2-chloro-D-phenylalanine. By examining related compounds, this document aims to inform future preclinical studies and guide the design of robust experimental protocols.
While specific in vivo biocompatibility data for this compound is not currently available in the public domain, a review of structurally similar halogenated phenylalanine analogs provides valuable insights into their potential biological interactions. This guide synthesizes existing data on fluoro-, chloro-, and bromo-phenylalanine derivatives to facilitate a comparative assessment of their effects.
Comparative Biocompatibility of Halogenated Phenylalanine Derivatives
The introduction of halogen atoms to the phenylalanine ring can significantly alter its physicochemical properties, influencing its biological activity and toxicity. The following table summarizes the available in vivo and in vitro data for various halogenated phenylalanine analogs.
| Compound | Key Findings | Model System | Reference |
| p-Fluorophenylalanine | - Can be incorporated into proteins in place of phenylalanine. - Exhibits acute toxicity, with a reported intraperitoneal LD50 in mice of > 1,000 mg/kg.[1] - A dipeptide containing p-L-fluorophenylalanine showed similar general toxicity to melphalan in mice.[2] - Can be toxic to yeast, with toxicity partially dependent on its conversion to 4-fluorophenylalanine.[3] | In vivo (mice, rats), In vitro (yeast) | [1][2][3] |
| p-Chlorophenylalanine | - Acts as an irreversible inhibitor of tryptophan hydroxylase in vivo, leading to serotonin depletion.[4][5] - Inhibits phenylalanine hydroxylase, and when administered with phenylalanine, can induce a chemical model of phenylketonuria in rats.[6] - Has been shown to be toxic to neuroblastoma cells in vitro, inhibiting growth.[7] - Can induce aggressive behavior in rats due to serotonin depletion.[5] | In vivo (rats), In vitro (neuroblastoma cells) | [4][5][6][7] |
| Bromophenylalanine | - DL-3-Bromophenylalanine is used in the synthesis of aspartic proteinase inhibitors. - Limited direct in vivo biocompatibility or toxicity data is publicly available. | Synthetic chemistry applications |
Experimental Protocols for Biocompatibility Assessment
The following are detailed methodologies for key experiments relevant to assessing the in vivo biocompatibility of novel amino acid analogs like this compound. These protocols are based on established standards such as the ISO 10993 series for the biological evaluation of medical devices.
Cytotoxicity Assay (Based on ISO 10993-5)
-
Principle: To assess the potential of a material to cause cell death or inhibit cell growth.
-
Cell Lines: L929 mouse fibroblast cells or Balb/c 3T3 mouse fibroblast cells are commonly used.[8]
-
Methodology:
-
Extract Preparation: The test article (e.g., this compound) is extracted in a suitable solvent (e.g., cell culture medium with serum) at a specified concentration and duration (e.g., 37°C for 24 hours).[8]
-
Cell Culture: Cells are seeded in 96-well plates and allowed to attach and grow to a near-confluent monolayer.
-
Exposure: The culture medium is replaced with the extract of the test article at various dilutions. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.
-
Incubation: Cells are incubated with the extracts for a defined period (e.g., 24-72 hours).
-
Assessment of Viability: Cell viability is quantified using a method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
-
Endpoint: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Acute Systemic Toxicity (Based on ISO 10993-11)
-
Principle: To evaluate the potential for a single dose of a substance to cause systemic toxic effects or death.
-
Animal Model: Typically mice or rats.
-
Methodology:
-
Dose Preparation: The test article is prepared in a suitable vehicle at the desired concentrations.
-
Administration: A single dose of the test article is administered to the animals via a relevant route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle only.
-
Observation: Animals are observed for signs of toxicity, including changes in behavior, body weight, and food/water consumption, at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.
-
-
Endpoint: Mortality, clinical signs of toxicity, and gross pathological findings.
Serotonin Depletion Assessment
-
Principle: To determine if the test compound inhibits tryptophan hydroxylase, leading to a reduction in serotonin levels, as observed with p-chlorophenylalanine.[4][5]
-
Animal Model: Rats.
-
Methodology:
-
Dosing: Animals are administered the test compound (e.g., this compound) or a vehicle control over a specified period. A positive control group receiving p-chlorophenylalanine can be included.
-
Tissue Collection: At the end of the dosing period, brain tissue (e.g., frontal cortex, hippocampus) is collected.
-
Neurotransmitter Analysis: Serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Endpoint: A statistically significant decrease in serotonin and/or 5-HIAA levels in the test group compared to the control group.
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: A generalized workflow for the biocompatibility assessment of a novel amino acid analog.
Caption: The serotonin synthesis pathway, highlighting the inhibitory action of p-chlorophenylalanine.
References
- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Phenylalanine Precursor Resistance in Yeast [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different methods for unnatural amino acid incorporation
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications. This guide provides a head-to-head comparison of the three primary methods for UAA incorporation: amber suppression, frameshift suppression, and sense codon reassignment. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method for their specific application.
Overview of Unnatural Amino Acid Incorporation Methods
The central principle of UAA incorporation involves hijacking the cellular translation machinery to recognize a "blank" codon—one that does not encode a canonical amino acid—and insert a UAA at that position. This is typically achieved using an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2][3] The orthogonal aaRS specifically charges the orthogonal tRNA with the UAA, and the tRNA's anticodon is engineered to recognize the blank codon in the mRNA sequence.
The three main strategies are:
-
Amber Suppression: This is the most common method and utilizes the amber stop codon (UAG) as the blank codon.[1][3][4] An orthogonal suppressor tRNA with a CUA anticodon reads through the UAG codon, inserting the UAA.
-
Frameshift Suppression: This technique employs a tRNA with a four-base anticodon that recognizes a quadruplet codon on the mRNA, causing a ribosomal frameshift and incorporating the UAA.[5][6][7]
-
Sense Codon Reassignment: This approach reassigns a redundant sense codon (a codon that normally codes for a canonical amino acid) to a UAA.[8][9][10][11][12][13][14] This often requires engineering the host organism's genome to remove the endogenous tRNA that recognizes the targeted sense codon.
Quantitative Comparison of Methods
The choice of method often depends on a trade-off between efficiency, fidelity, and the complexity of the experimental setup. The following table summarizes key quantitative data for each method.
| Feature | Amber Suppression | Frameshift Suppression | Sense Codon Reassignment |
| Typical Protein Yield | High (can be up to 100 mg/L in E. coli)[15] | Moderate to Low (often lower than amber suppression)[5][6] | Variable (can be high in engineered strains)[16] |
| Incorporation Efficiency | Up to 40% increase with evolved tRNA variants. Can be highly efficient, but is often context-dependent. | Generally less efficient than amber suppression.[5][6] | Can reach ~90% efficiency in optimized systems.[16] |
| Fidelity | High, but can have competition with release factor 1 (RF1).[15] | High fidelity due to the unique quadruplet codon.[5] | High, especially in strains lacking the endogenous tRNA.[11] |
| Versatility (Number of UAAs) | Very high; over 100 different UAAs have been incorporated.[17][18] | High; a wide range of UAAs can be incorporated. | High; theoretically any UAA with a compatible orthogonal synthetase. |
| Potential for Multiple UAA Incorporation | Possible with multiple orthogonal pairs and different stop codons (e.g., amber and opal).[4][19] | Well-suited for multiple UAA incorporation by using different quadruplet codons.[5][6] | Excellent potential for multiple UAAs by reassigning different sense codons.[11] |
Experimental Workflows and Methodologies
3.1. Amber Suppression Workflow
This method is the most established and widely used for single UAA incorporation.
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector.
-
Introduce an in-frame amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.
-
Co-transform the expression host with a second plasmid encoding the orthogonal aaRS and suppressor tRNA (with a CUA anticodon).[20]
-
-
Protein Expression and UAA Incorporation:
-
Culture the transformed cells in a suitable growth medium.
-
Induce protein expression.
-
Supplement the culture medium with the desired UAA. The orthogonal aaRS will charge the suppressor tRNA with the UAA, which is then incorporated at the amber codon site.
-
-
Protein Purification and Analysis:
-
Lyse the cells and purify the target protein using standard chromatography techniques.
-
Verify UAA incorporation using mass spectrometry.
-
3.2. Frameshift Suppression Workflow
This method is advantageous for incorporating multiple UAAs.
-
Plasmid and mRNA Design:
-
Introduce a quadruplet codon (e.g., AGGA, CGGG, GGGU) at the desired incorporation site in the gene of interest.[5][21]
-
It is crucial to ensure that the chosen quadruplet codon does not appear elsewhere in the reading frame to avoid unintended incorporation.
-
Prepare a plasmid encoding the orthogonal aaRS and a frameshift suppressor tRNA with a corresponding four-base anticodon.
-
-
Protein Expression:
-
Co-transform the host cells with the target gene plasmid and the orthogonal pair plasmid.
-
Culture the cells and induce protein expression in the presence of the UAA.
-
-
Purification and Analysis:
-
Purify the full-length protein.
-
Confirm UAA incorporation and the correct reading frame downstream of the incorporation site via mass spectrometry and protein sequencing.
-
3.3. Sense Codon Reassignment Workflow
This is the most complex method, often requiring genomic modification of the expression host, but it offers high efficiency and the potential for proteome-wide UAA incorporation.[9]
-
Strain Engineering (if necessary):
-
Plasmid Construction:
-
Introduce the reassigned sense codon at the desired location in the gene of interest.
-
Prepare a plasmid encoding the orthogonal aaRS and a tRNA with the corresponding anticodon to recognize the reassigned sense codon.
-
-
Protein Expression and Analysis:
-
Transform the engineered host strain with the plasmids.
-
Express the protein in the presence of the UAA.
-
Purify the protein and verify UAA incorporation via mass spectrometry.
-
Concluding Remarks
The choice of method for unnatural amino acid incorporation is dictated by the specific research goals.
-
Amber suppression is the workhorse for single-site UAA incorporation due to its simplicity and high efficiency.
-
Frameshift suppression offers a straightforward route to incorporating multiple, distinct UAAs into a single protein.
-
Sense codon reassignment is a powerful but more technically demanding approach that can achieve very high incorporation efficiencies and enables proteome-wide substitution of a canonical amino acid with a UAA.
For researchers new to the field, amber suppression is the recommended starting point. For more complex applications, such as the creation of novel biopolymers or proteins with multiple, distinct modifications, frameshift suppression and sense codon reassignment provide powerful, albeit more challenging, alternatives. Careful consideration of the experimental goals and available resources will guide the selection of the optimal method for successful UAA incorporation.
References
- 1. Enhancing Orthogonal Behavior and Amber Suppression Activity for Heterologous tRNA and tRNA Synthetase Variants | AIChE [proceedings.aiche.org]
- 2. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete set of orthogonal 21st aminoacyl-tRNA synthetase-amber, ochre and opal suppressor tRNA pairs: concomitant suppression of three different termination codons in an mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Sense and Nonsense Codon Reassignment for Site-Selective Protein Modification with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sense codon emancipation for proteome-wide incorporation of noncanonical amino acids: rare isoleucine codon AUA as a target for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sense Codon Reassignment Enables Viral Resistance and Encoded Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental challenges of sense codon reassignment: an innovative approach to genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expansion of the genetic code through reassignment of redundant sense codons using fully modified tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 16. Frontiers | Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons [frontiersin.org]
- 17. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bio-orthogonal Reactivity of 4-Bromo-2-chloro-D-phenylalanine Analogs
For researchers, scientists, and drug development professionals, the site-specific modification of biomolecules within a living system is a powerful tool. Bio-orthogonal chemistry provides the means to achieve this with precision, employing reactions that proceed with high selectivity and efficiency without interfering with native biological processes. This guide offers a comparative analysis of the bio-orthogonal reactivity of aryl halides, exemplified by the functionalities present in 4-Bromo-2-chloro-D-phenylalanine, focusing on palladium-mediated cross-coupling reactions. We present a quantitative comparison with other prominent bio-orthogonal methods and provide detailed experimental protocols for their validation.
The incorporation of unnatural amino acids (uAAs) bearing bio-orthogonal handles into proteins allows for the introduction of novel chemical functionalities. Halogenated phenylalanine derivatives, such as this compound, serve as precursors for palladium-catalyzed cross-coupling reactions, a versatile class of bio-orthogonal transformations.
Performance Comparison of Bio-orthogonal Reactions
The efficacy of a bio-orthogonal reaction is determined by several factors, including its rate, specificity, and biocompatibility. Here, we compare palladium-mediated Suzuki-Miyaura cross-coupling, which is applicable to aryl halides, with two of the most widely used bio-orthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes.
| Reaction Type | Bio-orthogonal Handle | Coupling Partner | Second-Order Rate Constant (k₂) | Key Advantages | Key Disadvantages |
| Palladium-Mediated Suzuki-Miyaura Coupling | Aryl Halide (e.g., on a phenylalanine analog) | Boronic Acid | ~0.011 M⁻¹s⁻¹[1] | Versatile C-C bond formation, orthogonal to many other bio-orthogonal reactions. | Requires a transition metal catalyst which can have toxicity concerns; relatively slower kinetics compared to some click reactions.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DBCO) | ~0.1 - 1 M⁻¹s⁻¹[2] | Catalyst-free, excellent biocompatibility.[3] | Can be slower than IEDDA reactions; the reactive handles can be bulky. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Up to 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, catalyst-free. | Tetrazine can be unstable under certain biological conditions. |
Experimental Protocols
Validating the bio-orthogonality of a new reactive pair is crucial. Below are generalized protocols for the genetic incorporation of a halogenated phenylalanine and the subsequent bio-orthogonal Suzuki-Miyaura coupling, along with methods to assess its performance.
Genetic Incorporation of Halogenated Phenylalanine
The site-specific incorporation of an unnatural amino acid like 4-iodo-L-phenylalanine into proteins in response to a stop codon (e.g., the amber codon, TAG) is a well-established technique.[4][5]
Workflow for Unnatural Amino Acid Incorporation:
Bio-orthogonal Suzuki-Miyaura Coupling on a Protein
Once the halogenated phenylalanine is incorporated, the protein can be subjected to a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
-
Protein Preparation: Purify the protein containing the halogenated phenylalanine and buffer exchange into a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: To the protein solution, add the boronic acid coupling partner and the palladium catalyst. A variety of water-soluble palladium catalysts and ligands have been developed for biocompatible reactions.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry or SDS-PAGE (if the coupling partner introduces a significant mass or charge change).
-
Purification: Purify the modified protein from the reaction mixture to remove the catalyst and excess reagents.
Validating Bio-orthogonality in a Cellular Context
To confirm that the reaction is bio-orthogonal, it is essential to perform it in a cellular environment and assess its specificity and impact on cell viability.
Workflow for Cellular Validation:
Key Validation Experiments:
-
Specificity Analysis: Utilize a "clickable" fluorescent probe as the boronic acid partner. After the reaction, lyse the cells and perform a gel-based analysis of the proteome. The fluorescence should only be observed at the molecular weight of the target protein.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue assay) to assess the toxicity of the palladium catalyst and the reaction conditions on the cells.[7] Encapsulating palladium in nanoparticles or using peptide-based catalysts can mitigate toxicity.[7][8]
-
Kinetic Analysis: To determine the reaction rate in a cellular context, the reaction can be monitored over time by quantifying the amount of labeled protein.
Alternative Bio-orthogonal Reactions
While palladium-mediated reactions offer unique advantages, several other bio-orthogonal reactions are available, each with its own set of strengths. The choice of reaction often depends on the specific application, the biological system, and the desired properties of the final conjugate.
-
Copper-Free Click Chemistry (SPAAC): This reaction between an azide and a strained alkyne is highly popular due to its excellent biocompatibility and the absence of a metal catalyst.[3]
-
Tetrazine Ligation (IEDDA): Known for its exceptionally fast reaction rates, this reaction between a tetrazine and a strained alkene is ideal for labeling low-abundance biomolecules or for in vivo applications where rapid conjugation is required.[2][9]
-
Staudinger Ligation: One of the first bio-orthogonal reactions developed, it involves the reaction of an azide with a phosphine. While reliable, it generally has slower kinetics compared to more modern click reactions.
Conclusion
Palladium-mediated cross-coupling reactions on proteins containing halogenated phenylalanine analogs represent a valuable tool in the bio-orthogonal chemistry toolbox. While their kinetics may be slower than some of the fastest click reactions, their unique reactivity and orthogonality to many other bio-orthogonal pairs make them highly suitable for applications requiring multiple, sequential labeling steps. Careful selection of the catalyst and reaction conditions is crucial to ensure biocompatibility and minimize cellular toxicity. The experimental protocols outlined in this guide provide a framework for researchers to validate and apply these powerful reactions in their own systems.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nobelprize.org [nobelprize.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-2-chloro-D-phenylalanine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 4-Bromo-2-chloro-D-phenylalanine, a halogenated amino acid derivative.
Hazard Profile and Safety Precautions
4-Bromo-L-phenylalanine is classified with several key hazards that necessitate careful handling and disposal.[1] These are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Before beginning any procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] If there is a risk of generating dust, respiratory protection should be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Management Protocol
In the event of a spill, the following steps should be taken to minimize exposure and ensure proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: Prevent the further spread of the material.[1]
-
Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][3][4] Avoid generating dust during this process.[1][3][4]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: The container with the spilled material and any contaminated cleaning materials should be sealed and disposed of as hazardous waste according to the procedures outlined below.
Disposal Workflow
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The recommended disposal method is incineration by a licensed waste disposal company.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste material, including any contaminated items such as gloves and weighing papers, in a clearly labeled, sealed, and appropriate waste container.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Storage: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat or ignition sources.[3]
-
Professional Disposal: The primary recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
References
Essential Safety and Operational Guide for Handling 4-Bromo-2-chloro-D-phenylalanine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-chloro-D-phenylalanine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data for the closely related compound 4-Bromo-L-phenylalanine, as a specific Safety Data Sheet (SDS) for the D-isomer was not available. It is imperative to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the last line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1] | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3] |
| Hand Protection | Wear suitable protective gloves.[1] Specific material and thickness should be chosen based on the solvent used and duration of exposure. Always inspect gloves prior to use.[4] | Conforms to EN 374 (EU) or 29 CFR 1910.138 (US).[1][2] |
| Body Protection | A lab coat or other suitable protective clothing is required to prevent skin contact.[1] For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[4] | Conforms to EN 340 (EU).[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, wear respiratory protection.[1][5] A NIOSH-approved respirator with a particulate filter (conforming to EN 143) is recommended if exposure limits are exceeded or irritation is experienced.[3] | Conforms to EN 133 (EU) or OSHA 29 CFR 1910.134 (US).[1][2] |
| Foot Protection | Safety shoes are recommended when handling larger quantities or in an environment with physical hazards.[1] | Conforms to EN 13832 (EU) or OSHA 29 CFR 1910.136 (US).[1][2] |
Experimental Workflow and Handling Protocol
Proper handling procedures are critical to ensure safety. The following diagram and steps outline the standard operating procedure for working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-L-phenylalanine.
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[1]
-
Put on all required PPE as outlined in the table above.
-
Prepare your workspace in a chemical fume hood or another well-ventilated area to minimize inhalation of dust.[3]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Regulatory Compliance:
-
All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[5]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
